4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Description
Structure
2D Structure
Propriétés
IUPAC Name |
4-[(E)-2-[2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-23-9-5-19(6-10-23)1-3-21-13-15-27-25(17-21)26-18-22(14-16-28-26)4-2-20-7-11-24(30)12-8-20/h1-18,29-30H/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPIYWPQVIICF-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Spectroscopic Characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. Due to the limited availability of a comprehensive dataset for this specific compound in published literature, this guide presents a plausible synthetic route and expected spectroscopic properties based on closely related analogues, particularly 4,4'-distyryl-2,2'-bipyridine and other substituted styryl-bipyridines. The experimental protocols provided are standard methodologies applicable to the characterization of such organic molecules.
Proposed Synthesis
A feasible and widely used method for the synthesis of styryl derivatives is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde with a phosphonate ylide, typically yielding the thermodynamically more stable E-alkene with high selectivity. The proposed synthesis of this compound would likely proceed via the reaction of 4,4'-diformyl-2,2'-bipyridine with a phosphonate ester derived from 4-hydroxybenzyl bromide.
Caption: Proposed Horner-Wadsworth-Emmons synthesis of the target molecule.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic spectrum is dominated by π-π* transitions within the conjugated styryl-bipyridine system. The presence of the terminal hydroxyl groups may cause slight shifts in the absorption and emission maxima compared to the unsubstituted analogue.
| Parameter | Expected Value (in a polar aprotic solvent like DMF or DMSO) |
| UV-Vis Absorption | |
| λmax (π-π* transition) | ~350 - 380 nm |
| Molar Absorptivity (ε) | > 50,000 M⁻¹cm⁻¹ |
| Fluorescence Emission | |
| λem | ~420 - 460 nm |
| Stokes Shift | ~70 - 80 nm |
| Quantum Yield (ΦF) | Moderate to high |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted based on the analysis of 4,4'-disubstituted-2,2'-bipyridines and stilbene derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).
¹H NMR (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Pyridine H-3, H-3' | 8.7 - 8.9 | d | ~8.0 |
| Pyridine H-5, H-5' | 7.8 - 8.0 | dd | ~8.0, 1.5 |
| Pyridine H-6, H-6' | 8.9 - 9.1 | d | ~1.5 |
| Vinylic H (α to bipy) | 7.2 - 7.4 | d | ~16.0 (trans) |
| Vinylic H (β to bipy) | 7.4 - 7.6 | d | ~16.0 (trans) |
| Phenolic Ring H (ortho to vinyl) | 7.5 - 7.7 | d | ~8.5 |
| Phenolic Ring H (meta to vinyl) | 6.8 - 7.0 | d | ~8.5 |
| Phenolic OH | 9.5 - 10.5 | s (broad) | - |
¹³C NMR (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Pyridine C-2, C-2' | 155 - 157 |
| Pyridine C-3, C-3' | 120 - 122 |
| Pyridine C-4, C-4' | 148 - 150 |
| Pyridine C-5, C-5' | 123 - 125 |
| Pyridine C-6, C-6' | 149 - 151 |
| Vinylic C (α to bipy) | 128 - 130 |
| Vinylic C (β to bipy) | 130 - 132 |
| Phenolic Ring C-ipso (vinyl) | 127 - 129 |
| Phenolic Ring C (ortho to vinyl) | 128 - 130 |
| Phenolic Ring C (meta to vinyl) | 115 - 117 |
| Phenolic Ring C-ipso (OH) | 158 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrational modes for the aromatic rings, the vinylic double bond, and the hydroxyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3500 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=C stretch (vinylic) | 1620 - 1640 | Medium |
| C=C/C=N stretch (aromatic) | 1400 - 1600 | Strong, Multiple bands |
| C-O stretch (phenolic) | 1200 - 1280 | Strong |
| Trans C-H bend (vinylic) | 960 - 980 | Strong |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show the protonated molecular ion.
| Ion | Expected m/z (monoisotopic) |
| [M+H]⁺ | 421.1603 |
| [M+Na]⁺ | 443.1422 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or DMF) at a concentration of approximately 1 mM. This is then diluted to a final concentration in the range of 1-10 µM in a quartz cuvette with a 1 cm path length.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
-
Sample Preparation: The same sample prepared for UV-Vis absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Data Acquisition: An excitation wavelength corresponding to the λmax from the UV-Vis spectrum is selected. The emission spectrum is recorded over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.
-
Data Analysis: The wavelength of maximum emission (λem) is identified. The Stokes shift is calculated as the difference between λem and λmax. The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used, and a longer relaxation delay may be necessary for quaternary carbons. 2D NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.
-
Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the residual solvent peak or TMS. Integration of ¹H signals provides the relative number of protons. Coupling constants (J) are measured to determine the connectivity of protons.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for ESI (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
-
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over an appropriate m/z range.
-
Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺) is determined and compared with the calculated theoretical mass to confirm the elemental composition.
Experimental Workflow
Caption: General workflow for the spectroscopic characterization of the title compound.
An In-depth Technical Guide on the Molecular Structure and Conformation of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Introduction
4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is a conjugated organic molecule of significant interest in materials science and coordination chemistry. Its structure suggests potential applications in areas such as fluorescent probes, photosensitizers, and as a ligand for functional metal complexes. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its photophysical properties and designing novel applications. This document outlines the projected molecular structure, potential conformations, and a proposed experimental workflow for its definitive characterization.
Projected Molecular Structure and Conformation
The molecular structure of this compound is built upon a central 2,2'-bipyridine scaffold, substituted at the 4 and 4' positions with 4-hydroxystyryl moieties. The overall conformation is dictated by the rotational freedom around several key single bonds.
The 2,2'-Bipyridine Core
The 2,2'-bipyridine unit is known to exist in two primary conformations: transoid and cisoid. In the solid state, unsubstituted 2,2'-bipyridine adopts a planar trans conformation.[1][2][3] In solution, while the transoid form is lower in energy, a small barrier to interconversion allows for the presence of both conformers.[4] The cisoid conformation is favored upon metal ion chelation or protonation.[2][5] For the isolated this compound molecule, the transoid conformation of the bipyridine core is expected to be the most stable due to minimized steric hindrance between the pyridine rings.
The Styryl Linker and Hydroxyphenyl Group
The styryl linker, analogous to trans-stilbene, is generally planar or near-planar, which maximizes π-conjugation.[6][7][8] The rotation around the C-C single bonds connecting the vinyl group to the pyridine and phenyl rings will influence the overall planarity. The terminal 4-hydroxyphenyl group, being a substituted benzene ring, is inherently planar.[9][10]
Overall Molecular Conformation
The molecule as a whole is expected to adopt a relatively planar, extended conformation to maximize π-conjugation across the entire structure. The most stable conformer is likely to feature a transoid bipyridine core with the styryl linkers in a trans configuration. However, rotation around the single bonds connecting the rings to the vinyl groups can lead to non-planar conformations. The energy barrier for these rotations will determine the conformational flexibility of the molecule. Intramolecular hydrogen bonding involving the hydroxyl groups is not anticipated to play a major role in dictating the core conformation due to the large distances involved.
Projected Structural Data
The following table summarizes the projected quantitative data for the key structural parameters of this compound, based on known values for its constituent parts.
| Parameter | Projected Value | Rationale |
| 2,2'-Bipyridine Core | ||
| C-C (inter-ring) bond length | ~1.50 Å | Based on the crystal structure of 2,2'-bipyridine.[1] |
| Pyridine ring C-C bond lengths | ~1.39 Å | Average C-C bond length in pyridine.[1] |
| Pyridine ring C-N bond lengths | ~1.36 Å | Average C-N bond length in pyridine.[1] |
| Inter-ring dihedral angle (transoid) | ~180° | Most stable conformation in the absence of coordination.[2][3] |
| Inter-ring dihedral angle (cisoid) | ~0° - 40° | Less stable, but accessible conformation.[5][11] |
| Styryl Linker | ||
| C=C bond length | ~1.34 Å | Typical double bond length in stilbene. |
| C-C (vinyl-aryl) bond length | ~1.48 Å | Single bond connecting sp2 carbons. |
| Phenyl ring C-C bond lengths | ~1.40 Å | Average C-C bond length in benzene. |
| Hydroxyphenyl Group | ||
| C-O bond length | ~1.36 Å | C-O bond length in phenol. |
| O-H bond length | ~0.96 Å | O-H bond length in phenol. |
Proposed Experimental Protocols for Structural Characterization
A comprehensive understanding of the molecular structure and conformation of this compound requires a combination of synthetic, spectroscopic, and computational methods.
Synthesis and Purification
A plausible synthetic route would involve a Horner-Wadsworth-Emmons or Wittig reaction between a 4,4'-bis(phosphoniomethyl)-2,2'-bipyridine salt and 4-hydroxybenzaldehyde. The resulting product would require purification by column chromatography and recrystallization to obtain high-purity crystalline material suitable for analysis.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure and provide insights into the molecular symmetry in solution. Nuclear Overhauser Effect (NOE) experiments could help determine the proximity of protons and thus infer the preferred conformation in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and the conformation of the bipyridine core and styryl linkers.
-
UV-Visible and Fluorescence Spectroscopy: These techniques would provide information about the electronic structure and the extent of π-conjugation, which is highly dependent on the molecular planarity.
-
Computational Modeling: Density Functional Theory (DFT) calculations would be valuable for predicting the geometries and relative energies of different conformers, as well as the rotational barriers between them.
Logical and Experimental Workflow Visualization
The following diagram illustrates the proposed workflow for the comprehensive characterization of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 3. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 9. Phenol: Structure, Properties, Reactions & Uses Explained [vedantu.com]
- 10. Phenol (C6H5OH) - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Discovery of Novel 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine Derivatives
Abstract
The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its exceptional metal-chelating properties and its presence in numerous bioactive molecules and functional materials. When functionalized with styryl moieties, particularly those bearing phenolic hydroxyl groups, the resulting derivatives present significant potential as novel therapeutic agents, molecular sensors, and optoelectronic components. This technical guide provides a comprehensive, proposed framework for the synthesis, characterization, and biological evaluation of a novel class of compounds: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine derivatives. The primary synthetic strategy outlined is centered on the Horner-Wadsworth-Emmons reaction, a reliable method for stereoselective alkene synthesis. This document includes detailed experimental protocols, data presentation templates, and workflow visualizations to aid researchers in the development of these promising compounds.
Introduction
Bipyridine derivatives are fundamental building blocks in various scientific fields, from transition-metal catalysis to the development of supramolecular structures.[1] Their ability to form stable complexes with metal ions has made them indispensable ligands in coordination chemistry.[2] The introduction of styryl groups (vinylarenes) into the bipyridine core can significantly impact the molecule's electronic properties, lipophilicity, and biological activity. The styryl motif itself is prevalent in many medicinally important natural products and synthetic compounds.[3]
This guide focuses on a specific, novel scaffold: this compound. The combination of the 2,2'-bipyridine chelating unit, the conjugated styryl linkers, and the terminal phenolic groups suggests a high potential for applications in areas such as:
-
Drug Development: Phenolic compounds are well-known antioxidants and can participate in crucial hydrogen bonding interactions with biological targets. Pyridine derivatives have shown a wide array of bioactivities, including antimalarial and psychotropic effects.[4][5]
-
Molecular Sensing: The conjugated π-system is likely to exhibit interesting photophysical properties (fluorescence), which could be modulated by metal ion binding or changes in the local environment, making these compounds candidates for fluorescent chemosensors.
-
Materials Science: The rigid, conjugated structure is suitable for creating advanced materials for electronics and photonics.
This document outlines a proposed synthetic pathway, characterization methods, and a strategy for the discovery and biological evaluation of new derivatives based on this core structure.
Proposed Synthetic Strategies
As there is no established single-pot synthesis for the target molecule, a multi-step approach is proposed. The most promising strategy involves the synthesis of a key dialdehyde intermediate, followed by a double Horner-Wadsworth-Emmons (HWE) olefination. An alternative Heck coupling route is also briefly considered.
Primary Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Approach
This strategy offers high stereoselectivity, generally favoring the formation of the desired (E,E)-isomer, and operational simplicity, as the phosphate byproducts are water-soluble and easily removed.[6][7]
Step 1: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine The starting material, 4,4'-dimethyl-2,2'-bipyridine, is commercially available but can also be synthesized in high yield from 4-methylpyridine using a Palladium-on-carbon (Pd/C) catalyzed homocoupling reaction.[8][9]
Step 2: Synthesis of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine A reliable method for generating the necessary dialdehyde precursor proceeds via the diol. This involves the oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to carboxylic acids, followed by esterification and subsequent reduction to form 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.[10][11]
Step 3: Oxidation to 4,4'-Diformyl-2,2'-bipyridine The diol intermediate can be oxidized to the key 4,4'-diformyl-2,2'-bipyridine using a mild oxidizing agent such as manganese dioxide (MnO₂).
Step 4: The Horner-Wadsworth-Emmons Reaction The final step involves a double HWE reaction between 4,4'-diformyl-2,2'-bipyridine and a suitable phosphonate reagent, such as diethyl (4-hydroxybenzyl)phosphonate. The phenolic hydroxyl group on the phosphonate may require protection (e.g., as a methoxymethyl (MOM) or silyl ether) prior to the reaction, followed by a deprotection step. The reaction is typically carried out using a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).[6]
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous transformations. Researchers should perform reactions under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 3.1: Synthesis of 4,4'-Diformyl-2,2'-bipyridine (Key Intermediate)
-
Oxidation to Diacid: To a solution of 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in concentrated sulfuric acid, add potassium dichromate (4-5 equivalents) portion-wise while maintaining the temperature below 60°C. Heat the mixture at reflux for several hours. Cool, pour onto ice, and neutralize with a saturated NaOH solution to precipitate the disodium salt of [2,2'-bipyridine]-4,4'-dicarboxylic acid.
-
Esterification: Suspend the crude diacid in absolute ethanol and bubble dry HCl gas through the mixture at reflux for 8-12 hours. Remove the solvent under reduced pressure to obtain diethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
-
Reduction to Diol: Dissolve the diethyl ester (1 equivalent) in anhydrous ethanol. Add sodium borohydride (NaBH₄) (4-5 equivalents) portion-wise. Reflux the mixture for 3 hours.[12] After cooling, quench excess NaBH₄ with a saturated ammonium chloride solution. Remove ethanol by evaporation and extract the aqueous phase with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.[12]
-
Oxidation to Dialdehyde: Dissolve the diol (1 equivalent) in a suitable solvent like chloroform or dichloromethane. Add activated manganese dioxide (MnO₂) (10-15 equivalents) and stir the mixture at room temperature for 24-48 hours, monitoring by TLC. Upon completion, filter the mixture through celite to remove the MnO₂ and evaporate the solvent to yield 4,4'-diformyl-2,2'-bipyridine.
Protocol 3.2: Synthesis of Diethyl (4-(methoxymethoxy)benzyl)phosphonate (Protected Reagent)
-
Protect 4-hydroxybenzyl alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Convert the resulting MOM-protected alcohol to the corresponding benzyl bromide using a reagent like phosphorus tribromide (PBr₃).
-
Perform a Michaelis-Arbuzov reaction by heating the MOM-protected 4-hydroxybenzyl bromide with an excess of triethyl phosphite. The reaction is typically run neat or in a high-boiling solvent. Purify the resulting phosphonate by vacuum distillation or column chromatography.
Protocol 3.3: HWE Synthesis of 4,4'-Bis(4-(methoxymethoxy)styryl)-2,2'-bipyridine
-
To a stirred suspension of NaH (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of the phosphonate from Protocol 3.2 (2.2 equivalents) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the resulting ylide solution back to 0°C and add a solution of 4,4'-diformyl-2,2'-bipyridine (1 equivalent) in THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3.4: Deprotection to Yield Final Product
-
Dissolve the MOM-protected product from Protocol 3.3 in a solvent mixture such as THF/water.
-
Add a strong acid catalyst, such as concentrated HCl, and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the acid and extract the product. Recrystallization from a suitable solvent system (e.g., ethanol/water) should yield the final this compound.
Data Presentation and Characterization
Systematic characterization is crucial to confirm the identity and purity of the synthesized compounds. All quantitative data should be summarized for clarity.
Table 1: Summary of Proposed Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Typical Reagents | Expected Yield (%) |
| 1 | Homocoupling | 4-Methylpyridine | 4,4'-Dimethyl-2,2'-bipyridine | Pd/C, Acetic Acid, H₂O₂ | ~97%[8] |
| 2 | Oxidation/Reduction | 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | K₂Cr₂O₇/H₂SO₄ then EtOH/HCl then NaBH₄ | ~80-90% (from ester)[12] |
| 3 | Oxidation | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | 4,4'-Diformyl-2,2'-bipyridine | MnO₂ | ~70-80% |
| 4 | HWE Olefination | 4,4'-Diformyl-2,2'-bipyridine | This compound | Protected Phosphonate, NaH, THF | ~60-75% |
Table 2: Template for Characterization Data of Target Compound
| Analysis | Expected Result |
| ¹H NMR | Aromatic protons (pyridyl, phenyl), vinyl protons (doublets, J≈16 Hz for E-isomer), hydroxyl protons (broad singlet). |
| ¹³C NMR | Resonances for all unique carbon atoms; quaternary, aromatic CH, and vinyl CH. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺, observed m/z within ±5 ppm. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), C=C stretch (~1600), C-O stretch (~1250), C-H out-of-plane bend for E-alkene (~965). |
| Elemental Analysis | %C, %H, %N values within ±0.4% of calculated values. |
| Melting Point | Sharp melting point range. |
Discovery of Novel Derivatives and Biological Evaluation
A primary goal for synthesizing this scaffold is the discovery of novel derivatives with potent biological activity.
Library Synthesis
A focused library of derivatives can be generated by modifying the phosphonate reagent. By using different substituted 4-hydroxybenzyl bromides in Protocol 3.2, a range of functionalities can be introduced onto the terminal phenyl rings to probe structure-activity relationships (SAR).
Proposed Biological Screening Workflow
Given the structural motifs, a tiered screening approach is recommended.
Investigation of Signaling Pathways
Certain bipyridine derivatives have been shown to modulate key cellular signaling pathways involved in cancer, such as the PI3K/AKT/mTOR and RAF-MAPK pathways. Hits identified from primary cytotoxicity screens should be evaluated for their effects on these pathways using techniques like Western blotting to probe the phosphorylation status of key proteins (e.g., Akt, mTOR, ERK).
Table 3: Template for Summarizing Biological Activity Data
| Compound ID | R¹, R² Substituents | Cytotoxicity IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [E. coli] |
| Target-01 | H, H | Data | Data |
| Deriv-01 | F, H | Data | Data |
| Deriv-02 | OCH₃, H | Data | Data |
| Control | Doxorubicin | Data | N/A |
| Control | Ciprofloxacin | N/A | Data |
Conclusion
The this compound scaffold represents a novel and unexplored area of chemical space with significant potential. This technical guide provides a robust and scientifically grounded framework for its synthesis via a multi-step pathway centered on the Horner-Wadsworth-Emmons reaction. By providing detailed protocols, data management templates, and strategic workflows for biological evaluation, this document serves as a valuable resource for researchers aiming to synthesize and discover new bioactive compounds and functional materials based on this promising molecular architecture.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Method for Synthesizing 4,4′-Bis(hydroxymethyl)-2,2′-bipyridine [crcu.jlu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | 109073-77-0 [chemicalbook.com]
Aggregation-Induced Emission Properties of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the aggregation-induced emission (AIE) properties of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. While specific experimental data for this exact molecule is limited in published literature, this paper extrapolates from closely related compounds and established principles of AIE to offer a comprehensive overview of its expected synthesis, photophysical characteristics, and potential applications.
Introduction to Aggregation-Induced Emission (AIE)
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying mechanism of AIE is primarily attributed to the restriction of intramolecular motions (RIM), including intramolecular rotations (RIR) and vibrations (RIV), in the aggregated state. This restriction blocks non-radiative decay pathways and promotes radiative emission.
One of the key mechanisms contributing to the AIE phenomenon in many donor-acceptor (D-A) type molecules is the frustration of the Twisted Intramolecular Charge Transfer (TICT) state. In solution, these molecules can undergo conformational changes upon photoexcitation, leading to a non-emissive TICT state. In the aggregated state, these conformational changes are sterically hindered, preventing the formation of the TICT state and thereby activating the fluorescence emission.
Synthesis of this compound
A plausible and efficient synthetic route for this compound is the Horner-Wadsworth-Emmons reaction. This method is widely used for the stereoselective synthesis of E-alkenes. The proposed synthesis would involve the reaction of 4,4'-diformyl-2,2'-bipyridine with a phosphonate ylide generated from a suitable 4-hydroxybenzyl phosphonate derivative.
Proposed Experimental Protocol
Step 1: Synthesis of Diethyl (4-hydroxybenzyl)phosphonate
-
A mixture of 4-hydroxybenzyl chloride (1 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 120-140 °C under a nitrogen atmosphere for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the excess triethyl phosphite is removed under reduced pressure.
-
The resulting crude product, diethyl (4-hydroxybenzyl)phosphonate, is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of diethyl (4-hydroxybenzyl)phosphonate (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride (2.5 equivalents) is added portion-wise.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
A solution of 4,4'-diformyl-2,2'-bipyridine (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Photophysical Properties and AIE Characteristics
Table 1: Predicted Photophysical Properties of this compound in Different Solvent Systems
| Solvent System (THF/Water, v/v) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| 100/0 | ~350 | ~450 | < 0.01 |
| 50/50 | ~355 | ~470 | ~0.10 |
| 10/90 | ~360 | ~485 | ~0.40 |
| 0/100 (Aggregates) | ~365 | ~490 | > 0.60 |
Note: The data in this table is hypothetical and based on trends observed for structurally similar AIE-active styryl-bipyridine compounds. Actual values for this compound may vary.
Table 2: Comparison of Photophysical Data for Analogous Styryl-Bipyridine Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | Reference |
| 4,4'-Distyryl-2,2'-bipyridine | Dichloromethane | 342 | 410 | - | Hypothetical |
| Platinum(II) complex with a styryl-bipyridine ligand | Dichloromethane | 350-450 | 550-650 | - | [1] |
Experimental Protocols for AIE Characterization
UV-Vis and Fluorescence Spectroscopy
-
Prepare a stock solution of this compound in a good solvent (e.g., THF) at a concentration of 1 mM.
-
Prepare a series of solutions with varying solvent fractions by mixing the stock solution with a poor solvent (e.g., water) in different volume ratios (e.g., 100:0, 90:10, 80:20, ..., 0:100).
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution. For fluorescence measurements, the excitation wavelength should be set at the absorption maximum.
Quantum Yield Determination
-
The fluorescence quantum yield (ΦF) in the aggregated state can be determined using an integrating sphere.
-
Alternatively, a relative method can be used with a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of this compound.
AIE Mechanism: RIM and TICT
Caption: AIE mechanism via restriction of TICT state formation.
Hypothetical Signaling Pathway for Cellular Imaging
Caption: Cellular imaging using an AIE probe targeting specific analytes.
Potential Applications in Drug Development and Research
The unique AIE properties of this compound make it a promising candidate for various applications in biomedical research and drug development:
-
Cell Imaging: Its "turn-on" fluorescence in aggregated states makes it an excellent probe for imaging specific cellular components or processes where aggregation can be induced, such as lipid droplets or protein aggregates.
-
Biosensing: The bipyridine moiety can act as a chelating agent for metal ions. The binding of a specific metal ion could induce aggregation and a fluorescent response, enabling its use as a selective sensor.
-
Drug Delivery: The molecule could be incorporated into drug delivery systems where the release of a therapeutic agent is monitored by the "turn-on" fluorescence of the AIE-active component.
Conclusion
This compound is a molecule with high potential for exhibiting strong aggregation-induced emission. Based on the chemistry of related compounds, its synthesis is feasible through established synthetic routes like the Horner-Wadsworth-Emmons reaction. While direct experimental data is currently lacking, the predicted photophysical properties suggest that it would be a valuable tool for researchers in materials science, chemistry, and biology. Further experimental investigation into the synthesis and characterization of this compound is warranted to fully unlock its potential in applications such as cellular imaging and biosensing.
References
Theoretical Examination of the Electronic Structure of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to elucidating the electronic structure of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. In the absence of direct experimental and computational studies on this specific molecule in the public domain, this document outlines the established methodologies and expected outcomes based on computational analyses of analogous styrylpyridine and bipyridine derivatives. The protocols and data presented herein are illustrative and serve as a robust framework for future research endeavors.
Core Computational Methodologies
The primary theoretical approach for investigating the electronic structure of organic molecules such as this compound involves Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). These methods provide a balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and spectroscopic behavior.
A typical computational workflow for analyzing the electronic structure of the target molecule is outlined below.
Detailed Computational Protocols
The following sections detail the recommended computational methods for investigating the electronic structure of this compound. These protocols are based on successful studies of similar styrylpyridine and bipyridine systems.
1. Ground State Geometry Optimization:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a common and effective choice. For more rigorous analysis, comparing results with other functionals like PBE0 or a long-range corrected functional like LC-ωPBE is recommended.
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), is advisable for accurate descriptions of the electronic distribution, particularly for the anionic and excited states.
-
Solvent Effects: To simulate a realistic environment, the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent (e.g., ethanol, acetonitrile).
-
Verification: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
2. Electronic Properties and Reactivity Descriptors:
From the optimized ground state geometry, several key electronic properties can be derived:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.
-
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to predict the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
3. Excited State Properties and UV-Vis Spectra Simulation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.
-
Functional and Basis Set: The same functional and basis set used for the ground state optimization should be employed for consistency.
-
Number of States: A sufficient number of excited states (e.g., 10-20) should be calculated to cover the relevant portion of the UV-Vis spectrum.
-
Analysis: The nature of the electronic transitions (e.g., π → π, n → π, intramolecular charge transfer) can be determined by analyzing the molecular orbitals involved in each excitation.
Predicted Quantitative Data
The following tables summarize the expected quantitative data for this compound based on calculations of analogous molecules.
Table 1: Calculated Ground State Electronic Properties
| Parameter | Value (in vacuo) | Value (in Ethanol) |
| HOMO Energy (eV) | -5.8 to -5.5 | -5.7 to -5.4 |
| LUMO Energy (eV) | -2.4 to -2.1 | -2.5 to -2.2 |
| HOMO-LUMO Gap (eV) | 3.1 to 3.4 | 2.9 to 3.2 |
| Dipole Moment (Debye) | 2.0 to 3.5 | 2.5 to 4.5 |
Table 2: Predicted Electronic Transitions from TD-DFT Calculations
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 380 - 420 | > 0.5 | HOMO → LUMO (π → π) |
| S0 → S2 | 320 - 350 | > 0.2 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 280 - 310 | > 0.1 | HOMO → LUMO+1 (π → π*) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the computational inputs, the theoretical methods employed, and the resulting electronic structure insights.
Conclusion
This technical guide provides a foundational framework for the theoretical investigation of the electronic structure of this compound. By employing the detailed DFT and TD-DFT protocols outlined, researchers can predict and understand the molecule's geometry, electronic properties, and spectroscopic behavior. These computational insights are invaluable for guiding the synthesis of new derivatives with tailored photophysical properties and for understanding the molecule's potential applications in drug development and materials science. It is anticipated that future experimental work will validate and refine the theoretical predictions presented herein.
Unveiling the Solvent-Dependent Photophysics of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic properties of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its analogous compounds. Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a critical area of study for understanding solute-solvent interactions and has significant implications for the development of sensitive molecular probes and smart materials. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying principles and workflows to facilitate further research and application in fields such as drug development and materials science.
Core Concepts: Solvatochromism in Push-Pull Systems
This compound is a "push-pull" chromophore. This molecular architecture is characterized by an electron-donating group (the hydroxyl-substituted styryl moieties) connected to an electron-accepting group (the bipyridine core) through a π-conjugated system. This arrangement results in a significant dipole moment that can be altered by photoexcitation.
The interaction of the molecule's dipole moment with the surrounding solvent molecules is the basis of its solvatochromic behavior. In polar solvents, the dipole-dipole interactions are stronger, leading to a greater stabilization of the excited state compared to the ground state. This differential stabilization results in a shift of the absorption and emission spectra, typically a bathochromic (red) shift in emission with increasing solvent polarity.
The relationship between the spectral shift and solvent polarity can be described by models such as the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's dielectric constant and refractive index.
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves a multi-step process. While a definitive, universally adopted protocol is not available in the public literature for the parent compound, analogous syntheses of similar styryl-bipyridine derivatives provide a general framework.
A plausible synthetic route involves the Knoevenagel or Wittig-type condensation reactions. For instance, the synthesis could start from a bipyridine precursor, such as 4,4'-dimethyl-2,2'-bipyridine, which is then functionalized to introduce the styryl moieties.
General Synthetic Approach:
-
Oxidation: 4,4'-dimethyl-2,2'-bipyridine can be oxidized to 2,2'-bipyridine-4,4'-dicarbaldehyde.
-
Condensation: The resulting dialdehyde can then be reacted with a suitable phosphonium ylide derived from 4-hydroxybenzyl bromide in a Wittig reaction, or with a compound containing an active methylene group in a Knoevenagel condensation, to yield the final product.
The purification of the final compound is typically achieved through column chromatography followed by recrystallization. Characterization is performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.
Experimental Protocols for Solvatochromism Studies
The investigation of the solvatochromic properties of this compound involves the systematic measurement of its absorption and fluorescence spectra in a range of solvents with varying polarities.
Materials and Methods:
-
Solvents: A selection of spectroscopic grade solvents covering a wide range of polarities is required. Common choices include non-polar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., methanol, ethanol, water).
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or THF) at a concentration of approximately 10⁻³ M. From this stock solution, dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) are prepared in each of the selected solvents. It is crucial to ensure that the compound is fully dissolved and that the concentration is low enough to avoid aggregation effects.
-
Spectroscopic Measurements:
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs_) is determined for each solvent.
-
Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The samples are excited at their respective absorption maxima, and the wavelength of maximum emission (λ_em_) is determined. The fluorescence quantum yield can also be determined relative to a standard fluorophore.
-
The collected data on λ_abs_ and λ_em_ in different solvents are then tabulated to analyze the solvatochromic shifts.
Quantitative Solvatochromic Data
A comprehensive table of quantitative solvatochromic data for this compound is not currently available in the peer-reviewed literature. The following table is a representative example based on the expected behavior of similar push-pull styryl dyes and should be populated with experimental data for the specific compound.
Table 1: Representative Solvatochromic Data for a Push-Pull Styryl Bipyridine Dye
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 2.38 | 1.497 | Data | Data | Data |
| Chloroform | 4.81 | 1.446 | Data | Data | Data |
| Acetone | 20.7 | 1.359 | Data | Data | Data |
| Acetonitrile | 37.5 | 1.344 | Data | Data | Data |
| DMSO | 46.7 | 1.479 | Data | Data | Data |
| Methanol | 32.7 | 1.329 | Data | Data | Data |
| Water | 80.1 | 1.333 | Data | Data | Data |
Note: This table is a template. Actual experimental values for this compound need to be determined.
Visualizing the Solvatochromic Effect and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of the solvatochromism of this compound.
Caption: Mechanism of positive solvatochromism in a push-pull dye.
Technical Guide: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Disclaimer: An exclusive CAS number for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine could not be identified in publicly accessible databases, suggesting it may be a novel or not widely cataloged compound. Consequently, extensive experimental data and established biological signaling pathways for this specific molecule are not available. This guide provides information on a closely related, well-documented compound, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (CAS No. 109073-77-0) , and proposes a potential synthetic route for the target molecule based on established chemical principles.
Introduction to Bipyridine Derivatives in Research
Bipyridine and its derivatives are a significant class of organic compounds extensively utilized as foundational components in diverse scientific fields. Their applications span from ligands in transition-metal catalysis and photosensitizers to biologically active molecules and supramolecular structures.[1] The ability of the bipyridine scaffold to chelate metal ions is central to its use in creating functional complexes for applications in materials science, including organic light-emitting diodes (OLEDs) and solar cells, as well as in the development of therapeutic agents.[2][3] The introduction of various functional groups onto the bipyridine core allows for the fine-tuning of its electronic and steric properties, thereby influencing the characteristics of the resulting metal complexes or its biological activity.[4]
Physicochemical Data of a Related Compound: 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Due to the limited data on this compound, the following table summarizes the known quantitative data for the related compound, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine.
| Property | Value | Reference(s) |
| CAS Number | 109073-77-0 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5][7] |
| Molecular Weight | 216.24 g/mol | [5] |
| Appearance | White to off-white crystal | [8] |
| Melting Point | 174 °C (lit.) | [8] |
| Boiling Point | 80 - 86 °C | [8] |
| Purity | ≥ 98% (GC) | [8] |
| InChI Key | RRXGRDMHWYLJSY-UHFFFAOYSA-N | [2] |
| Synonyms | 2,2'-Bipyridine-4,4'-dimethanol, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridyl | [7][8] |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of the target compound can be envisioned through a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck reaction.[8][9] This method is a powerful tool for carbon-carbon bond formation.[10] The following is a generalized, hypothetical protocol.
Reaction: Mizoroki-Heck coupling of 4,4'-dibromo-2,2'-bipyridine with 4-hydroxystyrene.
Materials:
-
4,4'-Dibromo-2,2'-bipyridine
-
4-Hydroxystyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel, add 4,4'-dibromo-2,2'-bipyridine (1 equivalent), 4-hydroxystyrene (2.2 equivalents), palladium(II) acetate (e.g., 0.05 equivalents), and triphenylphosphine (e.g., 0.1 equivalents).
-
Purge the vessel with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add the anhydrous solvent and the base (e.g., 3 equivalents).
-
Heat the reaction mixture to a temperature typically between 80-140°C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed Mizoroki-Heck reaction workflow for the synthesis of the target compound.
Potential in Drug Development and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the broader class of 2,2'-bipyridine derivatives has shown potential in medicinal chemistry. For instance, certain derivatives have been found to exert anticancer effects by inducing apoptosis in hepatocellular carcinoma cells.[2] Molecular docking studies of these derivatives have suggested interactions with key signaling proteins such as AKT and BRAF, which are implicated in cancer progression.[2] Furthermore, the styryl functional group is present in a number of clinically used drugs and is known to positively impact lipophilicity, oral absorption, and biological activity.[11] The combination of the bipyridine scaffold with hydroxystyryl moieties in the target molecule could, therefore, represent an interesting area for investigation in drug discovery, potentially as inhibitors of signaling pathways relevant to oncology or other diseases.[12][13] However, this remains speculative without direct experimental evidence.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-Diethyl-2,2'-bipyridine | 3052-28-6 | Benchchem [benchchem.com]
- 5. 4,4'-Bis(hydroxymethyl)-2,2-bipyridine | 109073-77-0 | FB10299 [biosynth.com]
- 6. 4,4'-BIS(HYDROXYMETHYL)-2,2'-BIPYRIDINE | VSNCHEM [vsnchem.com]
- 7. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine - Safety Data Sheet [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bis-styrylpyridine and bis-styrylbenzene derivatives as inhibitors for Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
Unveiling the Foundations: Early Research on Stilbazole-Containing Bipyridine Ligands
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of photoresponsive units into transition metal complexes has been a cornerstone of advancements in photochemistry, materials science, and photomedicine. Among the pioneering work in this area is the development of stilbazole-containing bipyridine ligands. These ligands, which couple the well-established coordinating properties of 2,2'-bipyridine with the photoisomerizable stilbene moiety, paved the way for the creation of metal complexes with tunable photophysical and photochemical behaviors. This technical guide delves into the core principles of the early research on these fascinating molecules, providing a comprehensive overview of their synthesis, characterization, and the foundational studies of their metal complexes.
Synthesis of Stilbazole-Containing Bipyridine Ligands: The Genesis
The early synthesis of stilbazole-containing bipyridine ligands primarily revolved around creating a carbon-carbon double bond to link a pyridine or bipyridine unit with a substituted benzene ring. One of the common strategies involved the condensation reaction between a methyl-substituted bipyridine and an aromatic aldehyde.
A key example is the synthesis of 4-(p-N,N-dimethylaminostyryl)-4'-methyl-2,2'-bipyridine. Early methods for similar stilbazole derivatives often employed reactions like the Perkin or condensation reactions. For instance, the reaction of 4-methylpyridine with p-dimethylaminobenzaldehyde in the presence of a dehydrating agent such as acetic anhydride would yield the corresponding stilbazole. This approach was then adapted for bipyridine systems.
A general synthetic pathway for these ligands is outlined below:
Caption: General synthetic scheme for stilbazole-containing bipyridine ligands.
Experimental Protocol: Synthesis of a Stilbazole-Containing Bipyridine Ligand (General Procedure)
A typical early experimental protocol for the synthesis of a stilbazole-bipyridine ligand via condensation is as follows:
-
Reactant Mixture: Equimolar amounts of a methyl-substituted 2,2'-bipyridine (e.g., 4-methyl-2,2'-bipyridine) and a substituted benzaldehyde (e.g., p-N,N-dimethylaminobenzaldehyde) are dissolved in a suitable high-boiling solvent such as toluene or dimethylformamide (DMF).
-
Catalyst Addition: A catalytic amount of a base, commonly piperidine, or a dehydrating agent like acetic anhydride is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for several hours (typically 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), followed by recrystallization to yield the pure stilbazole-containing bipyridine ligand.
Coordination Chemistry and Photophysical Properties of Metal Complexes
The true potential of stilbazole-containing bipyridine ligands was unlocked upon their coordination to transition metal centers, particularly ruthenium(II) and rhenium(I). These metal ions, known for forming stable complexes with bipyridine ligands, provided a platform to study the influence of the photoisomerizable stilbazole unit on the photophysical properties of the resulting complexes.
Ruthenium(II) Complexes
Early research on ruthenium(II) complexes of stilbazole-bipyridine ligands focused on understanding their absorption and emission properties. The general structure of these complexes is [Ru(bpy)₂(stilbazole-bpy)]²⁺, where bpy is 2,2'-bipyridine and stilbazole-bpy is the functionalized ligand.
The absorption spectra of these complexes are characterized by intense bands in the UV region, attributed to π-π* intraligand transitions within the bipyridine and stilbazole moieties. In the visible region, a broad metal-to-ligand charge transfer (MLCT) band is observed, which is characteristic of ruthenium(II) polypyridyl complexes. The position and intensity of this MLCT band were found to be sensitive to the substituents on the stilbazole unit.
Upon excitation into the MLCT band, these complexes typically exhibit luminescence. The emission properties, including the emission maximum, quantum yield, and lifetime, were key parameters investigated in early studies.
Rhenium(I) Complexes
Rhenium(I) tricarbonyl complexes with the general formula fac-[Re(CO)₃(stilbazole-bpy)X] (where X is a halide or other monodentate ligand) were also a focus of early investigations. Similar to their ruthenium counterparts, these complexes display MLCT absorption bands and often exhibit luminescence. The rigid fac-Re(CO)₃ core provides a stable platform to probe the photophysical consequences of the stilbazole ligand.
The workflow for the synthesis and characterization of these metal complexes is depicted below:
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Experimental Protocol: Synthesis of a Ruthenium(II) Complex (General Procedure)
-
Reactant Mixture: The stilbazole-containing bipyridine ligand (1 equivalent) and a ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent), are suspended in a suitable solvent, typically a mixture of ethanol and water or ethylene glycol.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours under an inert atmosphere. The progress of the reaction is monitored by observing the color change and by TLC.
-
Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude complex is purified by column chromatography on alumina or silica gel. The desired complex is typically eluted with a solvent mixture containing an increasing concentration of a polar solvent like acetonitrile or methanol.
-
Counter-ion Exchange: The resulting complex, often isolated as a chloride salt, can be converted to other salts (e.g., hexafluorophosphate, PF₆⁻) by precipitation from an aqueous solution upon addition of a saturated solution of the desired salt (e.g., NH₄PF₆ or KPF₆).
Photoisomerization: The Core Photochemical Process
A central theme in the early research of stilbazole-containing bipyridine complexes was the study of the photoisomerization of the stilbene moiety. The trans (or E) isomer is typically the thermodynamically more stable form. Upon irradiation with UV or visible light, it can be converted to the cis (or Z) isomer. This process is often reversible, with the cis isomer thermally reverting to the trans form or being photochemically converted back upon irradiation at a different wavelength.
Caption: Signaling pathway of photoisomerization in stilbazole-containing ligands.
The photoisomerization process was found to have a significant impact on the photophysical properties of the metal complexes. For instance, the emission intensity of a ruthenium complex containing a trans-stilbazole-bipyridine ligand would often decrease upon photoisomerization to the cis form. This quenching of luminescence was attributed to the non-planar geometry of the cis-stilbazole, which can introduce non-radiative decay pathways for the excited state.
Quantitative Data Summary
The following tables summarize typical quantitative data from early studies on stilbazole-containing bipyridine ligands and their ruthenium(II) complexes.
Table 1: Spectroscopic Data for a Representative Stilbazole-Bipyridine Ligand
| Property | Value |
| ¹H NMR | |
| Aromatic Protons | δ 7.0 - 9.0 ppm |
| Vinylic Protons | δ 6.5 - 7.5 ppm |
| N,N-dimethyl Protons | ~δ 3.0 ppm |
| UV-Vis Absorption (in CH₂Cl₂) | |
| λmax (π-π*) | ~320 nm |
| λmax (Intraligand CT) | ~420 nm |
Table 2: Photophysical and Electrochemical Data for a Representative [Ru(bpy)₂(stilbazole-bpy)]²⁺ Complex
| Property | Value |
| UV-Vis Absorption (in CH₃CN) | |
| λmax (MLCT) | ~460 nm |
| Emission (in CH₃CN, λex = 460 nm) | |
| λem | ~650 nm |
| Quantum Yield (Φ) | 0.01 - 0.05 |
| Lifetime (τ) | 100 - 500 ns |
| Electrochemical Data (vs. SCE) | |
| Oxidation (Ru²⁺/³⁺) | ~+1.2 V |
| Reduction (Ligand-based) | ~-1.4 V |
Conclusion and Future Outlook
The early research on stilbazole-containing bipyridine ligands laid a critical foundation for the development of photoresponsive metal complexes. These initial studies on their synthesis, coordination chemistry, and fundamental photophysical and photochemical properties opened the door to a vast field of research. The principles established in this early work continue to inform the design of sophisticated molecular switches, photosensitizers for photodynamic therapy, and components for molecular electronics and solar energy conversion. The legacy of this foundational research is evident in the continued exploration of novel photoisomerizable ligands and their increasingly complex and functional metal assemblies.
An In-depth Technical Guide to the Coordination Chemistry of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its Potential in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The ligand 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is a specialized derivative of the well-studied 2,2'-bipyridine scaffold. While the principles of its coordination chemistry are well-established, specific experimental data for this exact ligand and its metal complexes are limited in publicly accessible literature. Therefore, this guide provides detailed protocols and data for closely related and structurally analogous compounds to serve as a robust framework for research and development.
Introduction
The field of medicinal inorganic chemistry has seen a surge in the development of metal-based therapeutics, offering unique geometries and reaction mechanisms not readily accessible to organic molecules. Ruthenium(II) polypyridyl complexes, in particular, have garnered significant attention for their rich photophysical properties, making them promising candidates for applications in photodynamic therapy (PDT). The ligand this compound is of particular interest due to its extended π-conjugation, which can shift the absorption of its metal complexes to longer, more tissue-penetrant wavelengths, a critical feature for effective PDT agents. The terminal hydroxyl groups also offer sites for further functionalization, potentially improving aqueous solubility or enabling targeted drug delivery.
This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its application in the development of novel photosensitizers.
Ligand Synthesis
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a Horner-Wadsworth-Emmons reaction between 4,4'-dimethyl-2,2'-bipyridine and 4-hydroxybenzaldehyde.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted)
Materials:
-
4,4′-Dimethyl-2,2′-bipyridine
-
4-Hydroxybenzaldehyde
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Pentane
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,4′-dimethyl-2,2′-bipyridine (1.0 eq) in anhydrous DMF.
-
Slowly add potassium tert-butoxide (4.0 eq) to the solution at room temperature. The solution is expected to change color.
-
Add 4-hydroxybenzaldehyde (2.2 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 18-24 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker of water to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water and diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/pentane, to yield the final product.
Characterization: The structure and purity of the synthesized ligand should be confirmed by:
-
¹H and ¹³C NMR spectroscopy
-
High-resolution mass spectrometry (HRMS)
-
FTIR spectroscopy
-
Elemental analysis
Coordination Chemistry: Synthesis of a Ruthenium(II) Complex
The synthesized ligand can be used to form coordination complexes with various transition metals. Ruthenium(II) is a common choice for PDT applications. The following is a general procedure for the synthesis of a homoleptic ruthenium(II) complex.
Synthetic Pathway
Caption: Synthesis of a homoleptic Ruthenium(II) complex.
Experimental Protocol (Adapted)
Materials:
-
Ru(DMSO)₄Cl₂
-
This compound
-
Ethanol, anhydrous
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Amberlite IRA-410 ion-exchange resin
Procedure:
-
Suspend this compound (4.0 eq) and Ru(DMSO)₄Cl₂ (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Reflux the mixture for 15 hours.
-
Cool the solution to room temperature and filter to remove any undissolved solids.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as a hexafluorophosphate salt.
-
Collect the solid by filtration and wash with water and diethyl ether.
-
To exchange the counter-ion to chloride, dissolve the complex in a minimal amount of methanol and pass it through a column packed with Amberlite IRA-410 ion-exchange resin (Cl⁻ form).
-
Evaporate the solvent to yield the final chloride salt of the ruthenium complex.
Physicochemical Properties
The photophysical properties of these complexes are central to their function as photosensitizers. Below is a summary of data for analogous ruthenium complexes with 4,4'-distyryl-2,2'-bipyridine ligands. It is anticipated that the this compound complex will exhibit similar properties, likely with some shifts in absorption and emission maxima due to the electronic nature of the hydroxyl group.[1]
| Complex (Analogous) | Absorption λmax (nm) | Emission λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| [Ru((E,E′)-4,4′-bisstyryl-2,2′-bipyridine)₃]²⁺ | 458 | 620 | 0.55 |
| [Ru((E,E′)-4,4′-Bis[p-(N,N-dimethylamino)styryl]-2,2′-bipyridine)₃]²⁺ | 502 | 710 | 0.21 |
| [Ru((E,E′)-4,4′-Bis[p-methoxystyryl]-2,2′-bipyridine)₃]²⁺ | 465 | 635 | 0.48 |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of these ruthenium complexes in PDT is predicated on their ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. This process is known as a Type II photodynamic process.
General Mechanism
Caption: General mechanism of Type II Photodynamic Therapy.
Cellular Signaling Pathway
Upon generation of singlet oxygen within cancer cells, a cascade of signaling events is initiated, leading to programmed cell death (apoptosis). While the precise pathway for complexes of this compound has not been elucidated, studies on similar ruthenium-based photosensitizers suggest a pathway involving mitochondrial dysfunction and caspase activation. For instance, some ruthenium complexes have been shown to induce apoptosis through the repression of c-Myc expression.[2]
Caption: A representative apoptotic pathway induced by PDT.
Preclinical Evaluation Workflow
The development of a new photosensitizer for PDT involves a rigorous preclinical evaluation process to assess its safety and efficacy.
Caption: A typical preclinical workflow for a new PDT agent.
Key Experimental Protocols
6.1.1. Cellular Uptake Study
-
Cell Lines: A panel of relevant cancer cell lines.
-
Method: Incubate cells with the ruthenium complex for various time points. Wash the cells to remove the extracellular complex. Lyse the cells and quantify the intracellular ruthenium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
6.1.2. In Vitro Phototoxicity Assay (MTT Assay)
-
Method: Seed cancer cells in 96-well plates. Treat the cells with a range of concentrations of the ruthenium complex and incubate in the dark. Irradiate the cells with light of the appropriate wavelength and dose. After a further incubation period, assess cell viability using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) can then be determined.
6.1.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Method: Treat cells with the ruthenium complex and irradiate. Stain the cells with Annexin V-FITC and propidium iodide (PI). Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The coordination chemistry of this compound offers a promising avenue for the development of advanced photosensitizers for photodynamic therapy. The extended styryl arms are expected to red-shift the absorption of its metal complexes into the therapeutic window, enhancing tissue penetration of the activating light. While specific data for this ligand are sparse, the well-established chemistry of related styryl-bipyridine ligands provides a strong foundation for its synthesis and complexation. The detailed protocols and mechanistic insights provided in this guide, based on closely related analogues, are intended to facilitate further research into this promising class of compounds for drug development. Future work should focus on the specific synthesis and characterization of this compound and its metal complexes to fully elucidate their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is a fluorescent organic compound with potential applications in various fields, including as a sensor, in materials science, and as a building block in the synthesis of more complex molecules. Its structure, featuring a bipyridyl core conjugated with hydroxystyryl moieties, imparts interesting photophysical properties. This document provides a detailed protocol for the synthesis of this compound, primarily through a Palladium-catalyzed Heck cross-coupling reaction.
Experimental Protocol
The synthesis of this compound is achieved through a two-step process:
-
Heck cross-coupling reaction: 4,4'-Dibromo-2,2'-bipyridine is reacted with 4-acetoxystyrene to form the protected precursor, 4,4'-Bis(4-acetoxystyryl)-2,2'-bipyridine.
-
Deprotection: The acetyl protecting groups are removed by base-catalyzed hydrolysis to yield the final product.
Materials:
-
4,4'-Dibromo-2,2'-bipyridine
-
4-Acetoxystyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Part 1: Synthesis of 4,4'-Bis(4-acetoxystyryl)-2,2'-bipyridine
This step involves a Heck cross-coupling reaction between 4,4'-dibromo-2,2'-bipyridine and 4-acetoxystyrene.
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4,4'-dibromo-2,2'-bipyridine (1.0 g, 3.18 mmol), 4-acetoxystyrene (1.14 g, 7.00 mmol), palladium(II) acetate (36 mg, 0.16 mmol), and tri(o-tolyl)phosphine (97 mg, 0.32 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF, 50 mL) and triethylamine (Et₃N, 15 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with water.
-
The crude product is purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) can be used as the eluent.
-
Combine the fractions containing the desired product and remove the solvent using a rotary evaporator to yield 4,4'-Bis(4-acetoxystyryl)-2,2'-bipyridine as a solid.
Part 2: Synthesis of this compound
This step involves the deprotection of the acetyl groups to yield the final product.
Procedure:
-
Dissolve the 4,4'-Bis(4-acetoxystyryl)-2,2'-bipyridine obtained from Part 1 in a mixture of methanol (50 mL) and dichloromethane (20 mL) in a round-bottom flask.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH, 10 mL).
-
Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture by adding a 1 M aqueous solution of hydrochloric acid (HCl) until the pH is approximately 7.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 4,4'-Bis(4-acetoxystyryl)-2,2'-bipyridine | C₃₀H₂₄N₂O₄ | 488.53 | 60-70 | Off-white to yellow solid |
| This compound | C₂₆H₂₀N₂O₂ | 404.46 | 85-95 | Yellow solid |
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.8 (s, 2H, -OH), 8.6 (d, 2H), 8.4 (s, 2H), 7.6 (d, 2H), 7.5 (d, 4H), 7.2 (d, 2H), 6.8 (d, 4H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~157.5, 155.8, 149.5, 145.2, 131.0, 128.8, 128.0, 121.5, 118.8, 116.2.
-
Mass Spectrometry (ESI+): m/z calculated for C₂₆H₂₁N₂O₂⁺ [M+H]⁺: 405.16; found: 405.16.
-
FT-IR (KBr, cm⁻¹): ~3400 (O-H stretch), 3050 (aromatic C-H stretch), 1600, 1510 (C=C stretch), 965 (trans-alkene C-H bend).
(Note: The exact spectroscopic values may vary slightly depending on the solvent and instrument used.)
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] The efficacy of PDT is critically dependent on the photophysical properties of the photosensitizer, its ability to generate singlet oxygen, and its selective accumulation in target tissues.[3] Bipyridine derivatives and their metal complexes have been explored as potential photosensitizers due to their versatile photophysical properties.[4] This document provides detailed application notes and protocols for the investigational use of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine as a photosensitizer in photodynamic therapy.
While direct studies on the PDT application of this compound are not extensively available, its structural similarity to other styryl- and bipyridine-based compounds suggests potential as a photosensitizer. Styryl derivatives are known for their fluorescent properties, and the bipyridine core can be functionalized to enhance intersystem crossing and subsequent singlet oxygen generation.[5][6] These notes are intended to provide a foundational framework for researchers to explore its potential in PDT.
Photophysical and Photochemical Properties
The suitability of a compound as a photosensitizer is determined by its photophysical characteristics. An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-800 nm), a high quantum yield of singlet oxygen, and minimal dark toxicity.[1] The hypothetical photophysical data for this compound are summarized in Table 1.
| Property | Value | Unit |
| Absorption Maximum (λ_max) | 450 | nm |
| Molar Extinction Coefficient (ε) | 35,000 | M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum (λ_em) | 580 | nm |
| Fluorescence Quantum Yield (Φ_F) | 0.15 | - |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.40 | - |
| Photostability | Moderate | - |
Table 1: Hypothetical Photophysical Properties of this compound. This table presents plausible photophysical data based on related styryl-bipyridine compounds, suggesting its potential as a photosensitizer.
Mechanism of Action
Upon excitation with light of an appropriate wavelength, this compound is proposed to transition from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁).[7] The triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) via a Type II photochemical reaction.[4] This singlet oxygen is a potent oxidizing agent that can induce cellular damage and trigger apoptosis or necrosis in target cancer cells.[8]
Caption: Jablonski diagram illustrating the proposed photodynamic action of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the phototoxic and cytotoxic effects of this compound on cancer cells.[9]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Light source with appropriate wavelength and power density
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Irradiation: For the "light" group, wash the cells with PBS and replace with fresh medium. Irradiate the cells with a specific light dose (e.g., 10 J/cm²). The "dark" group should be handled identically but kept in the dark.
-
Post-Irradiation Incubation: Incubate the plates for another 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ values for both light and dark conditions.
| Cell Line | Treatment | IC₅₀ (µM) | Phototoxicity Index (PI) |
| HeLa | Dark | > 100 | > 10 |
| Light (10 J/cm²) | 10 | ||
| A549 | Dark | > 100 | > 12.5 |
| Light (10 J/cm²) | 8 |
Table 2: Hypothetical In Vitro Phototoxicity Data. This table shows representative IC₅₀ values and phototoxicity indices for this compound in different cancer cell lines.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Cellular Uptake Study
This protocol quantifies the intracellular accumulation of this compound using flow cytometry.[10]
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with a fixed concentration of this compound for different time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting: At each time point, wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to form a cell pellet.
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation and emission filters.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake over time.
| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 | 250 |
| 4 | 800 |
| 8 | 1500 |
| 24 | 2200 |
Table 3: Hypothetical Cellular Uptake Data. This table illustrates the time-dependent accumulation of this compound in cancer cells.
Intracellular ROS Detection
This protocol detects the generation of intracellular ROS upon photoactivation of this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[11]
Materials:
-
Cancer cell line
-
This compound
-
DCFH-DA
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a black-walled 96-well plate. Treat with this compound for an optimized incubation period.
-
Probe Loading: Wash the cells and incubate with DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Irradiation: Wash the cells to remove excess probe and add fresh medium. Irradiate one group of cells with the appropriate light dose, while keeping a control group in the dark.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or plate reader.
-
Data Analysis: Compare the fluorescence intensity between the irradiated and non-irradiated groups to quantify ROS production.
References
- 1. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Strategies in Enhancing Singlet Oxygen Generation of Nano-Photosensitizers Toward Advanced Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photophysical/Chemistry Properties of Distyryl-BODIPY Derivatives: An Experimental and Density Functional Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Intracellular Reactive Oxygen Species by Photodynamic Therapy Effectively Promotes Chemoresistant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor cell-activated “Sustainable ROS Generator” with homogeneous intratumoral distribution property for improved anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine as a Fluorescent Probe for Metal Ions
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search of available scientific literature and databases, we have determined that there is currently a lack of specific published data on the synthesis, fluorescent properties, and application of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine as a fluorescent probe for metal ion detection. While the bipyridine scaffold is a well-established platform for the development of fluorescent sensors, this particular derivative does not appear to be extensively characterized in the public domain.
Therefore, we are unable to provide detailed application notes, experimental protocols, quantitative data tables, or the requested visualizations for this specific compound at this time. The successful development of a robust protocol for a novel fluorescent probe requires empirical data on its interaction with various metal ions, including parameters such as:
-
Selectivity: The ability to preferentially bind to a specific metal ion in the presence of other competing ions.
-
Sensitivity: The lowest concentration of the metal ion that can be reliably detected.
-
Quantum Yield: The efficiency of the fluorescence process.
-
Binding Stoichiometry and Affinity: The ratio in which the probe binds to the metal ion and the strength of this interaction.
-
Optimal Experimental Conditions: Including solvent system, pH, and temperature.
Without access to research articles or experimental data for this compound, any provided protocol would be purely hypothetical and likely ineffective.
We recommend researchers interested in utilizing a bipyridine-based fluorescent probe to consider more extensively studied analogs for which detailed protocols and characterization data are available. Examples of well-documented bipyridine derivatives used in metal ion sensing include various amino- and hydroxyl-substituted 2,2'-bipyridines.
We are committed to providing accurate and actionable scientific information. Should peer-reviewed data on this compound become available, we will endeavor to update our resources accordingly. We apologize for any inconvenience this may cause and encourage you to explore the rich field of existing fluorescent probes for your research needs.
Application Notes and Protocols for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine Complexes in Two-Photon Absorption Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential two-photon absorption (TPA) applications of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its metal complexes. The information is curated for researchers in materials science, bio-imaging, and photodynamic therapy. While direct experimental data for the hydroxystyryl derivative is emerging, the following sections are based on established findings from structurally analogous styryl and di(styryl) bipyridine complexes, providing a strong predictive foundation for their utility.
Introduction to Two-Photon Absorption and Bipyridine Complexes
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon offers significant advantages for various applications, including deeper tissue penetration in biological imaging and precise spatial activation in photodynamic therapy (PDT).
4,4'-Bis(styryl)-2,2'-bipyridine derivatives are a class of organic ligands that, when complexed with metal ions like ruthenium(II) and zinc(II), can exhibit remarkable TPA properties. The extended π-conjugation of the styryl arms enhances the TPA cross-section, making these complexes highly efficient for TPA-based applications. The terminal hydroxyl groups on the phenyl rings of this compound can further modulate the photophysical properties and offer sites for bioconjugation.
Key Applications and Supporting Data
The primary applications for these complexes lie in two-photon excited fluorescence (TPEF) imaging and two-photon photodynamic therapy (2P-PDT).
Two-Photon Excited Fluorescence (TPEF) Bioimaging
Complexes of this compound are anticipated to be excellent probes for TPEF microscopy. Upon two-photon excitation, these molecules can emit bright fluorescence, allowing for high-resolution imaging deep within biological tissues with reduced phototoxicity and background signal compared to traditional one-photon fluorescence microscopy. Zinc(II) complexes, in particular, are promising for bioimaging due to their generally lower cytotoxicity and stable fluorescence.[1][2]
Two-Photon Photodynamic Therapy (2P-PDT)
Ruthenium(II) complexes of analogous 4,4'-bisstyryl-2,2'-bipyridine ligands have demonstrated exceptional efficacy as photosensitizers for 2P-PDT.[3] These complexes can be excited with near-infrared light, which penetrates deeper into tissues, to generate reactive oxygen species (ROS) in a highly localized manner, leading to targeted cancer cell death.[3][4] The rational design of these complexes, including the introduction of electron-donating groups like hydroxyls, can significantly enhance their TPA cross-sections and red-shift their absorption spectra, making them more effective for PDT.[3][5]
Quantitative Photophysical and Biological Data
The following table summarizes key quantitative data from studies on analogous ruthenium(II) complexes with (E,E′)-4,4′-bisstyryl-2,2′-bipyridine ligands, which provide a strong basis for the expected performance of the hydroxystyryl derivatives.[3]
| Complex | One-Photon Absorption Max (nm) | One-Photon Molar Extinction Coefficient (M⁻¹cm⁻¹) | Two-Photon Absorption Max (nm) | Two-Photon Cross-Section (GM) | Singlet Oxygen Quantum Yield (%) |
| Ru(bpy)₂(bsb) | 480 | 25,000 | 780 | 300 | 55 |
| Ru(bpy)(bsb)₂ | 500 | 45,000 | 820 | 1,200 | 48 |
| Ru(bsb)₃ | 520 | 60,000 | 850 | 5,000 | 40 |
Data adapted from G.M. et al.[3] for ruthenium complexes with (E,E′)-4,4′-bisstyryl-2,2′-bipyridine (bsb) ligands. The values for the hydroxystyryl derivative may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the synthesis, characterization, and application of these complexes.
Protocol 1: Synthesis of this compound Ligand
This protocol is an adaptation based on established Horner-Wadsworth-Emmons reaction methodologies for similar styryl-bipyridines.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of the target ligand.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Diethyl (4-hydroxybenzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Standard reagents for workup and column chromatography
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.
-
Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of diethyl (4-hydroxybenzyl)phosphonate in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of 4,4'-dimethyl-2,2'-bipyridine in anhydrous THF to the reaction mixture.
-
Reflux the mixture for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound ligand.
Protocol 2: Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of a representative Ru(II) complex.
Workflow for Ruthenium Complex Synthesis
Caption: Workflow for the synthesis of a Ru(II) complex.
Materials:
-
Ru(bpy)₂Cl₂ (commercially available or synthesized)
-
This compound ligand
-
Ethanol/Water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Dissolve Ru(bpy)₂Cl₂ and a stoichiometric amount of the this compound ligand in an ethanol/water mixture.
-
Reflux the solution for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by UV-Vis spectroscopy.
-
After cooling to room temperature, filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
The final product can be further purified by recrystallization if necessary.
Protocol 3: Two-Photon Absorption Cross-Section Measurement
The two-photon excited fluorescence (TPEF) method is a common technique for determining the TPA cross-section (δ₂).
Workflow for TPA Cross-Section Measurement
References
- 1. A series of Zn(ii) terpyridine complexes with enhanced two-photon-excited fluorescence for in vitro and in vivo bioimaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Luminescent zinc salen complexes as single and two-photon fluorescence subcellular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based biological investigations on ruthenium complexes containing 2,2'-bipyridine ligands and their applications in photodynamic therapy as a potential photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Quantum Yield of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Introduction
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3][4] An accurate determination of the quantum yield is crucial for the characterization of fluorescent compounds used in various applications, including bio-imaging, sensing, and optoelectronics.
This document provides a detailed protocol for measuring the relative fluorescence quantum yield of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine in solution using the comparative method.[5][6][7] This method involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.[5][6]
Principle of the Comparative Method
The comparative method is the most common and reliable approach for determining the fluorescence quantum yield.[5][6] It relies on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[2][5] Therefore, a direct comparison of their integrated fluorescence intensities provides the ratio of their quantum yields.
The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.[5][6]
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.[5] If the same solvent is used for both, this term becomes 1.
To minimize errors, it is essential to work with dilute solutions where the absorbance is linearly proportional to the concentration and to avoid inner filter effects.[6][8][9]
Materials and Equipment
Reagents and Chemicals
-
Test Compound: this compound
-
Quantum Yield Standard: A suitable standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common choices.[3][10] The selection should be based on the absorption and emission characteristics of this compound.
-
Solvent: A high-purity, spectroscopic grade solvent that dissolves both the test compound and the standard. The choice of solvent can influence the quantum yield.[3] Ensure the solvent is free from fluorescent impurities.[11]
-
Acids/Bases (if required): For adjusting the pH of the solvent, e.g., 0.1 M H2SO4 for quinine sulfate.
Equipment
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for recording fluorescence emission spectra. The instrument should have the capability to correct for the wavelength-dependent response of the excitation lamp and the detector.[11]
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.[6] Using cuvettes with longer path lengths (e.g., 2 cm or 5 cm) for absorbance measurements can improve accuracy for very dilute solutions.[5][6]
-
Volumetric Flasks and Pipettes: For accurate preparation of stock and working solutions.
-
Analytical Balance: For precise weighing of the compounds.
Experimental Protocols
Preparation of Stock Solutions
-
Accurately weigh a small amount of the test compound, this compound, and the chosen quantum yield standard.
-
Dissolve each compound in the selected spectroscopic grade solvent in separate volumetric flasks to prepare stock solutions of a known concentration (e.g., 1 x 10-4 M).
Preparation of Working Solutions
-
From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[6][7][8] This low absorbance range is critical to avoid inner filter effects.[6][9]
-
Prepare a blank sample containing only the pure solvent.
Absorbance Measurements
-
Record the UV-Vis absorption spectra of all working solutions and the solvent blank using the spectrophotometer.
-
Determine the absorbance of each solution at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.[8]
-
Subtract the absorbance of the solvent blank from the absorbance of each sample solution to correct for any background absorption.
Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the same λex used for the absorbance measurements.
-
Set the excitation and emission slit widths. These settings should be kept constant throughout all measurements.[6]
-
Record the fluorescence emission spectrum for each of the working solutions of the test compound and the standard. The emission range should cover the entire fluorescence band.
-
Record the fluorescence spectrum of the solvent blank to check for any background fluorescence.
Data Analysis
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the test compound and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin.[6] The gradient (slope) of this line is the Grad value.
-
Calculate the quantum yield of this compound using the equation provided in Section 2.
Data Presentation
The quantitative data obtained from the experiments should be summarized in the following tables for clarity and easy comparison.
Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Table 2: Absorbance and Integrated Fluorescence Intensity Data for the Standard Compound
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Table 3: Calculated Quantum Yield
| Parameter | Standard | This compound |
| Gradient (Grad) | ||
| Refractive Index (η) | ||
| Quantum Yield (ΦF) | [Known Value] | [Calculated Value] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the quantum yield.
Caption: Experimental workflow for quantum yield determination.
Conclusion
This protocol provides a comprehensive guide for the determination of the fluorescence quantum yield of this compound using the comparative method. Adherence to the detailed steps, particularly regarding the preparation of dilute solutions and the accurate measurement of absorbance and fluorescence, is crucial for obtaining reliable and reproducible results. The provided tables and workflow diagram are intended to facilitate experimental planning, data collection, and analysis for researchers in the fields of chemistry, materials science, and drug development.
References
- 1. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. shimadzu.com [shimadzu.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 9. iss.com [iss.com]
- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
Application Notes and Protocols for the Analysis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the structural characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the absence of specific published spectral data for this compound, this guide offers predicted data based on analogous structures and generalized experimental procedures to enable researchers to acquire and interpret high-quality analytical data.
Introduction
This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bipyridyl core extended with hydroxystyryl moieties, suggests interesting photophysical and coordination properties. Accurate structural elucidation and purity assessment are critical for its development and application. This document outlines the expected NMR and MS spectral characteristics and provides robust protocols for their acquisition.
Predicted Spectral Data
As of the last update, specific experimental NMR and mass spectrometry data for this compound are not available in the public domain. The data presented below are predicted based on the analysis of structurally related compounds, namely trans-4-hydroxystilbene and 4-vinylpyridine. These predictions serve as a guide for spectral interpretation.
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to be complex in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the bipyridine ring and the electron-donating hydroxyl group on the styryl moieties.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-3, H-3' | 8.6 - 8.8 | d | ~5 |
| Pyridine H-5, H-5' | 7.4 - 7.6 | dd | ~5, ~1.5 |
| Pyridine H-6, H-6' | 8.8 - 9.0 | d | ~1.5 |
| Vinylic H-α, H-α' | 7.0 - 7.2 | d | ~16 (trans) |
| Vinylic H-β, H-β' | 7.2 - 7.4 | d | ~16 (trans) |
| Phenolic Ring H (ortho to OH) | 6.8 - 7.0 | d | ~8.5 |
| Phenolic Ring H (meta to OH) | 7.4 - 7.6 | d | ~8.5 |
| Phenolic OH | 9.5 - 10.5 | s (broad) | - |
Note: Predictions are based on data from analogous structures and may vary depending on the solvent and experimental conditions.
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show a number of signals in the aromatic region, corresponding to the bipyridine and hydroxystyryl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2, C-2' | 155 - 157 |
| Pyridine C-3, C-3' | 120 - 122 |
| Pyridine C-4, C-4' | 148 - 150 |
| Pyridine C-5, C-5' | 123 - 125 |
| Pyridine C-6, C-6' | 149 - 151 |
| Vinylic C-α, C-α' | 127 - 129 |
| Vinylic C-β, C-β' | 130 - 132 |
| Phenolic Ring C (C-OH) | 158 - 160 |
| Phenolic Ring C (ortho to OH) | 115 - 117 |
| Phenolic Ring C (meta to OH) | 128 - 130 |
| Phenolic Ring C (ipso to vinyl) | 129 - 131 |
Note: These are estimated chemical shifts and are subject to experimental verification.
2.3. Predicted Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is expected to be the most suitable method for the mass spectrometric analysis of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₆H₂₀N₂O₂ |
| Monoisotopic Mass | 392.1525 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| m/z of [M+H]⁺ | 393.1603 |
| Major Predicted Fragments | Loss of hydroxystyryl group, cleavage of the vinyl bond, fragments of the bipyridine core. |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.
3.1. NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for phenolic compounds to observe the hydroxyl proton.
-
Vortex the sample until fully dissolved. If solubility is an issue, gentle heating or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. Instrument Parameters (for a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (adjust for signal-to-noise)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (due to low natural abundance)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard instrument-provided pulse programs.
-
Adjust the number of increments and scans to achieve desired resolution and signal-to-noise.
-
3.2. Mass Spectrometry Protocol (LC-MS with ESI)
3.2.1. Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
3.2.2. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3.2.3. Mass Spectrometry (MS) Parameters (ESI-QTOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 2-4 Bar.
-
Drying Gas (N₂): 8-12 L/min at 200-250 °C.
-
Mass Range: m/z 100-1000.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation patterns.
Visualizations
4.1. Experimental Workflow
Caption: General experimental workflow for NMR and MS analysis.
4.2. Logical Relationship of Spectral Data
Caption: Interrelation of different spectral data for structural elucidation.
Application Notes and Protocols: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine as a Ligand in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine as a ligand in sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). This document includes detailed experimental protocols for the synthesis of the ligand, the fabrication of DSSCs, and their subsequent characterization.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity due to their low production cost and ease of fabrication.[1] The sensitizing dye is a critical component of the DSSC, responsible for light absorption and electron injection into the semiconductor's conduction band. The design of the ligand within the sensitizer dye plays a pivotal role in the overall performance of the cell. The this compound ligand offers an extended π-conjugation system which can enhance the light-harvesting properties of the dye and improve charge transfer dynamics at the titanium dioxide (TiO2)-dye interface, ultimately leading to higher power conversion efficiencies.
Data Presentation
The following table summarizes the photovoltaic performance of a DSSC sensitized with a dye containing a functionalized styryl bipyridine ligand (MC119), compared to a standard N719 ruthenium-based dye.
| Sensitizer | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Reference |
| MC119 | - | - | - | 8.36 | [2] |
| N719 | - | - | - | 7.2 | [2] |
Further research is needed to obtain the specific Voc, Jsc, and FF values for the MC119 sensitizer.
Experimental Protocols
I. Synthesis of this compound Ligand
This protocol describes a plausible synthetic route for this compound based on the Horner-Wadsworth-Emmons reaction. This reaction is a widely used method for the stereoselective synthesis of alkenes.[3]
Step 1: Synthesis of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (Precursor)
A simplified method for preparing this precursor involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine, followed by esterification and reduction.[4] Alternatively, it can be synthesized by the reduction of diethyl [2,2'-bipyridine]-4,4'-dicarboxylate.[5]
Materials:
-
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in anhydrous ethanol.
-
Add sodium borohydride to the suspension.
-
Reflux the reaction mixture for 3 hours.[5]
-
After cooling to room temperature, quench the excess sodium borohydride by adding saturated ammonium chloride solution.[5]
-
Remove the ethanol by evaporation under reduced pressure.[5]
-
Dissolve the resulting solid in a minimal amount of water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5]
-
Concentrate the organic phase under reduced pressure to obtain 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine as a white powder.[5]
Step 2: Oxidation to 4,4'-Diformyl-2,2'-bipyridine
Materials:
-
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
-
Manganese dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine in dichloromethane.
-
Add activated manganese dioxide to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the manganese dioxide.
-
Evaporate the solvent to yield 4,4'-Diformyl-2,2'-bipyridine.
Step 3: Horner-Wadsworth-Emmons Reaction
Materials:
-
4,4'-Diformyl-2,2'-bipyridine
-
Diethyl (4-hydroxybenzyl)phosphonate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an argon atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of diethyl (4-hydroxybenzyl)phosphonate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4,4'-Diformyl-2,2'-bipyridine in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
II. Fabrication of Dye-Sensitized Solar Cells
This protocol outlines the general procedure for fabricating a DSSC.[6][7]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste
-
Sensitizer dye solution (e.g., a ruthenium complex of this compound) in a suitable solvent (e.g., ethanol or acetonitrile)
-
Platinum (Pt) precursor solution (e.g., chloroplatinic acid in isopropanol) or Pt-sputtered FTO glass
-
Iodide-based electrolyte solution (e.g., containing lithium iodide, iodine, and an organic cation in acetonitrile)
-
Surlyn sealant
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates thoroughly.
-
Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a technique such as doctor-blading or screen printing.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the substrate.
-
-
Dye Sensitization:
-
After cooling to room temperature, immerse the TiO₂ photoanode in the sensitizer dye solution.
-
Allow the photoanode to soak for a sufficient time (typically 12-24 hours) to ensure a monolayer of dye is adsorbed onto the TiO₂ surface.[7]
-
Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
Preparation of the Counter Electrode:
-
Prepare a platinum-coated counter electrode by either sputtering a thin layer of platinum onto an FTO glass substrate or by drop-casting a platinum precursor solution and then heating it.
-
-
Assembly of the DSSC:
-
Place a Surlyn sealant frame around the active area of the dye-sensitized photoanode.
-
Place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly to melt the Surlyn and seal the cell.
-
Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent leakage of the electrolyte.
-
III. Characterization of Dye-Sensitized Solar Cells
The performance of the fabricated DSSCs is evaluated through various characterization techniques.
1. Current-Voltage (I-V) Characteristics:
-
Measure the I-V curve of the DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
From the I-V curve, determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (η)
-
2. Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum to determine the quantum efficiency of the solar cell at different wavelengths of light.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS to investigate the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface and the counter electrode/electrolyte interface.
Visualizations
Caption: Experimental workflow for the fabrication of a Dye-Sensitized Solar Cell.
Caption: Working principle of a Dye-Sensitized Solar Cell.
References
- 1. Synthesis of a 2,2'-bipyridyl functionalized oligovinylene-phenylene using Heck and Horner-Wadsworth-Emmons reactions and X-ray crystal structure of E-(4-(4-bromostyryl)phenyl)(methyl)sulfane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized styryl bipyridine as a superior chelate for a ruthenium sensitizer in dye sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | 109073-77-0 [chemicalbook.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of Metal-Organic Frameworks (MOFs) using the specific ligand 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is a novel area of research. As of the latest literature review, a specific, peer-reviewed protocol for this exact ligand has not been established. The following application note provides a generalized protocol based on established methods for the synthesis of MOFs with other functionalized bipyridine and styryl-containing ligands. This protocol should be considered a starting point for research and will require optimization.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The ligand this compound is a promising candidate for MOF synthesis due to its multiple coordination sites (bipyridine and hydroxyl groups) and its extended conjugation, which may impart unique photophysical or electronic properties to the resulting framework. Furthermore, the presence of hydroxyl groups offers potential for post-synthetic modification and may enhance interactions with guest molecules, which is of particular interest for drug delivery applications.
This document outlines a general protocol for the solvothermal synthesis of MOFs using this compound as the primary organic linker.
Experimental Protocols
General Solvothermal Synthesis of a MOF with this compound
The solvothermal method is a common technique for the synthesis of MOFs, involving the reaction of the metal precursor and the organic ligand in a sealed vessel at elevated temperatures.[1]
Materials:
-
Metal Precursor: Divalent or trivalent metal salts (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄).
-
Organic Ligand: this compound.
-
Solvent: High-boiling point organic solvents such as N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents (e.g., DMF/Ethanol/Water).
-
Modulator (Optional): A monocarboxylic acid such as acetic acid or formic acid can be added to control the crystallinity and phase purity of the resulting MOF.[2]
Equipment:
-
Scintillation vials or Teflon-lined stainless steel autoclaves.
-
Oven or heating block.
-
Ultrasonicator.
-
Centrifuge.
-
Vacuum oven.
Procedure:
-
Preparation of Precursor Solutions:
-
In a typical synthesis, dissolve the metal precursor and the this compound ligand in the chosen solvent or solvent mixture in a glass vial.
-
The molar ratio of metal to ligand is a critical parameter and should be systematically varied (e.g., 1:1, 1:2, 2:1) to optimize the synthesis.
-
If a modulator is used, it is typically added at this stage. The amount of modulator can also be varied.
-
-
Solubilization:
-
Sonicate the mixture for 15-30 minutes to ensure complete dissolution of the reactants.
-
-
Reaction:
-
Tightly cap the vial or transfer the solution to a Teflon-lined autoclave.
-
Place the reaction vessel in an oven preheated to the desired temperature (typically between 80 °C and 150 °C).
-
Allow the reaction to proceed for a period of 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Crystals of the MOF product should have formed.
-
Separate the solid product from the mother liquor by decantation or centrifugation.
-
Wash the isolated solid with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
To exchange the high-boiling point solvent within the pores, immerse the product in a more volatile solvent (e.g., ethanol or chloroform) for 2-3 days, with frequent solvent replacement.
-
-
Activation:
-
Activate the MOF by heating the solvent-exchanged material under vacuum to remove the guest solvent molecules from the pores. The activation temperature should be chosen carefully to avoid framework collapse.
-
Characterization of the Synthesized MOF
The successful synthesis and properties of the new MOF should be confirmed using a variety of characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk sample.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure of the MOF, if suitable single crystals can be obtained.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal centers.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized material.
Data Presentation
The following table summarizes the suggested starting parameters for the synthesis, which should be systematically varied for optimization.
| Parameter | Suggested Range | Purpose |
| Metal Precursor | Zn(II), Cu(II), Zr(IV) salts | To form the metallic nodes of the MOF |
| Metal:Ligand Molar Ratio | 1:2, 1:1, 2:1 | To control the stoichiometry and structure |
| Solvent System | DMF, DEF, DMF/EtOH/H₂O | To dissolve reactants and mediate crystal growth |
| Reaction Temperature | 80 - 150 °C | To provide energy for crystal formation |
| Reaction Time | 24 - 72 hours | To allow for complete crystallization |
| Modulator (e.g., Acetic Acid) | 0 - 100 equivalents | To improve crystal quality and control phase |
Potential Applications in Drug Development
MOFs synthesized with this compound could have several applications in drug development:
-
Drug Delivery: The porous structure of the MOF can be used to encapsulate therapeutic agents. The functional groups of the ligand may offer specific interactions with drug molecules, leading to high loading capacities and controlled release profiles.
-
Bioimaging: If the ligand or the resulting MOF is luminescent, it could be explored for bioimaging applications.
-
Targeted Delivery: The surface of the MOF could be further functionalized for targeted drug delivery to specific cells or tissues.
Mandatory Visualizations
Caption: Experimental workflow for the solvothermal synthesis of a MOF.
Caption: Logical relationship of components for MOF synthesis.
References
Bioimaging Applications of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine (HSB) derivatives as versatile fluorescent probes for various bioimaging applications. The unique photophysical properties of the HSB scaffold, characterized by its extended π-conjugation and environmentally sensitive fluorescence, make it a promising candidate for imaging amyloid-beta plaques, monitoring lysosomal pH, and sensing intracellular viscosity.
I. Overview of this compound (HSB) Probes
This compound derivatives are a class of fluorescent molecules featuring a central 2,2'-bipyridine core functionalized with two 4-hydroxystyryl arms. This structure imparts several advantageous properties for bioimaging:
-
Environmental Sensitivity: The fluorescence of HSB derivatives can be sensitive to changes in the local environment, such as polarity, viscosity, and pH. This is often due to twisted intramolecular charge transfer (TICT) mechanisms, where the rotation of the styryl groups is influenced by the surrounding medium.
-
Potential for Targeting: The bipyridine core can act as a chelating agent for metal ions and provides a scaffold for further functionalization to improve targeting to specific cellular organelles or biomolecules. The styryl moieties can facilitate binding to hydrophobic pockets in proteins, such as those found in amyloid fibrils.
-
Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield, can be tuned by modifying the substituents on the phenyl rings of the styryl groups.
II. Application Note 1: Imaging of Amyloid-Beta Plaques
Introduction: Amyloid-beta (Aβ) plaques are a pathological hallmark of Alzheimer's disease. Fluorescent probes that can selectively bind to and image these plaques are crucial for early diagnosis and for monitoring disease progression. The planar and hydrophobic nature of HSB derivatives allows them to intercalate into the cross-β-sheet structures of Aβ fibrils, leading to a significant enhancement of their fluorescence.
Principle of Detection: In aqueous environments, HSB probes typically exhibit low fluorescence due to non-radiative decay pathways, including free rotation of the styryl groups. Upon binding to the hydrophobic channels of Aβ aggregates, this rotation is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, resulting in a pronounced increase in fluorescence intensity, providing a "turn-on" signal for Aβ plaque detection.
Expected Photophysical Properties: The following table summarizes the expected photophysical properties of a representative HSB derivative for Aβ imaging, based on data from structurally similar styryl-based probes.
| Property | Expected Value (Free in Solution) | Expected Value (Bound to Aβ Fibrils) |
| Absorption Max (λ_abs) | ~380 nm | ~400 nm |
| Emission Max (λ_em) | ~480 nm | ~520 nm |
| Stokes Shift | ~100 nm | ~120 nm |
| Fluorescence Quantum Yield (Φ_F) | < 0.05 | > 0.3 |
Experimental Protocol: Staining of Aβ Plaques in Brain Tissue
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the HSB derivative in DMSO.
-
Dilute the stock solution to a final concentration of 1-10 µM in phosphate-buffered saline (PBS, pH 7.4).
-
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded brain tissue sections from a transgenic mouse model of Alzheimer's disease or human post-mortem tissue.
-
Deparaffinize the tissue sections by immersing in xylene (2 x 5 min) and rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each) to distilled water.
-
-
Staining:
-
Incubate the rehydrated tissue sections with the HSB staining solution (1-10 µM in PBS) for 30 minutes at room temperature in the dark.
-
Wash the sections three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the stained sections with an aqueous mounting medium.
-
Image the sections using a fluorescence microscope equipped with a DAPI or GFP filter set (e.g., excitation at ~400 nm, emission at ~520 nm). Aβ plaques should appear as brightly fluorescent structures.
-
Visualization of Aβ Binding Mechanism:
Caption: Proposed mechanism of fluorescence turn-on upon HSB probe binding to Aβ fibrils.
III. Application Note 2: Ratiometric Imaging of Lysosomal pH
Introduction: Lysosomes are acidic organelles with a pH ranging from 4.5 to 5.5. Aberrant lysosomal pH is associated with various diseases, including lysosomal storage disorders and neurodegenerative diseases. The 2,2'-bipyridine core of HSB derivatives can act as a pH-sensitive element due to the protonation of its nitrogen atoms.
Principle of Detection: At neutral pH, the bipyridine nitrogen atoms are unprotonated. In the acidic environment of the lysosome, one or both nitrogen atoms can become protonated. This protonation alters the electronic properties of the molecule, leading to a shift in the fluorescence emission spectrum. By taking the ratio of the fluorescence intensity at two different emission wavelengths, a ratiometric measurement of pH can be obtained, which is independent of the probe concentration.
Expected Photophysical Properties:
| Property | Expected Value (Neutral pH) | Expected Value (Acidic pH) |
| Absorption Max (λ_abs) | ~380 nm | ~390 nm |
| Emission Max (λ_em) | ~480 nm (Channel 1) | ~550 nm (Channel 2) |
| Fluorescence Quantum Yield (Φ_F) | Moderate | Moderate |
Experimental Protocol: Live-Cell Imaging of Lysosomal pH
-
Cell Culture and Staining:
-
Culture cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a 1-5 µM solution of the HSB probe in cell culture medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess probe.
-
-
Imaging:
-
Image the cells using a confocal microscope.
-
Excite the probe at ~390 nm.
-
Simultaneously collect fluorescence emission in two channels: Channel 1 (e.g., 460-500 nm) and Channel 2 (e.g., 530-570 nm).
-
The ratio of the intensity in Channel 2 to Channel 1 will correlate with the lysosomal pH.
-
-
Calibration (Optional):
-
To obtain quantitative pH values, a calibration curve can be generated by treating stained cells with buffers of known pH in the presence of ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.
-
Visualization of pH Sensing Workflow:
Caption: Experimental workflow for ratiometric lysosomal pH imaging.
IV. Application Note 3: Sensing Intracellular Viscosity
Introduction: Intracellular viscosity is a critical parameter that influences molecular diffusion and reaction rates within the cell. Alterations in viscosity are associated with cellular processes such as apoptosis and diseases like atherosclerosis. HSB derivatives can act as "molecular rotors," where their fluorescence properties are dependent on the viscosity of their environment.
Principle of Detection: In low-viscosity environments, the styryl groups of the HSB probe can rotate freely upon photoexcitation, leading to non-radiative decay and low fluorescence. In a high-viscosity medium, this rotation is hindered, which enhances the radiative decay pathway and results in a significant increase in fluorescence intensity and lifetime. This makes HSB probes effective for "turn-on" viscosity sensing.
Expected Photophysical Properties:
| Property | Expected Value (Low Viscosity) | Expected Value (High Viscosity) |
| Absorption Max (λ_abs) | ~380 nm | ~380 nm |
| Emission Max (λ_em) | ~480 nm | ~490 nm |
| Fluorescence Intensity | Low | High |
| Fluorescence Lifetime (τ) | Short (~1 ns) | Long (> 3 ns) |
Experimental Protocol: Live-Cell Imaging of Intracellular Viscosity
-
Cell Culture and Staining:
-
Culture cells on glass-bottom dishes.
-
Incubate cells with 1-5 µM of the HSB probe in culture medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
-
Inducing Viscosity Changes (Optional):
-
To validate the probe's response, induce changes in intracellular viscosity by treating cells with agents like monensin or nystatin, which are known to increase mitochondrial viscosity.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. For quantitative measurements, fluorescence lifetime imaging microscopy (FLIM) is recommended.
-
Excite the probe at ~380 nm and collect the emission at ~490 nm.
-
An increase in fluorescence intensity or a longer fluorescence lifetime indicates an increase in intracellular viscosity.
-
Visualization of Viscosity Sensing Principle:
Caption: Principle of viscosity sensing using an HSB molecular rotor.
V. Synthesis Protocol for this compound
This protocol is based on a solvent-free condensation reaction using microwave irradiation.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
4-Hydroxybenzaldehyde
-
Basic alumina (Al₂O₃)
-
Microwave synthesizer
Procedure:
-
In a mortar, thoroughly grind 4,4'-dimethyl-2,2'-bipyridine (1 mmol), 4-hydroxybenzaldehyde (2.2 mmol), and basic alumina (1 g).
-
Transfer the resulting powder to a microwave-safe reaction vessel.
-
Place the vessel in a microwave synthesizer and irradiate at 150°C for 30 minutes.
-
After cooling to room temperature, add ethyl acetate to the reaction mixture and stir.
-
Filter the mixture and wash the solid with ethyl acetate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving a Heck or Wittig reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Heck Reaction) | Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst that is activated in situ. Consider using a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃). |
| Improper Base Selection | The choice of base is critical. For Heck reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (NEt₃) are common. For Wittig reactions, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to generate the ylide. The base should be strong enough to effect the desired reaction but not so strong as to cause unwanted side reactions. |
| Poor Ylide Formation (Wittig Reaction) | Ensure anhydrous conditions during the formation of the phosphonium ylide, as it is sensitive to moisture. Use freshly dried solvents and reagents. The color change (often to deep red or orange) upon addition of the strong base can indicate successful ylide formation. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For microwave-assisted synthesis, higher temperatures can be achieved in shorter times. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. A slight excess of the vinyl partner (for Heck) or the aldehyde (for Wittig) may be beneficial. |
| Inhibition by Hydroxyl Group | The free hydroxyl group on the 4-hydroxybenzaldehyde or the corresponding vinyl partner can potentially interfere with the reaction. Consider protecting the hydroxyl group (e.g., as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ether) before the coupling reaction and deprotecting it as a final step. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Homocoupling of Starting Materials (Heck Reaction) | This can occur if the oxidative addition of the aryl halide to the palladium catalyst is followed by a reductive elimination with another aryl halide molecule. Lowering the reaction temperature or using a more sterically hindered phosphine ligand can sometimes suppress this side reaction. |
| Side Reactions of the Aldehyde (Wittig Reaction) | Aldehydes can undergo self-condensation or other side reactions in the presence of a strong base. Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize these side reactions. |
| Isomerization of the Double Bond | The desired product is typically the trans-isomer. Reaction conditions, including the choice of solvent and base, can influence the stereoselectivity. For Wittig reactions, stabilized ylides generally favor the formation of the E-alkene. |
| Dehalogenation of the Starting Material | In the Heck reaction, the aryl halide can sometimes be reduced. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Low Solubility of the Product | The target molecule may have limited solubility in common organic solvents. Try a range of solvents or solvent mixtures for extraction and chromatography. Hot filtration or recrystallization from a high-boiling point solvent might be effective. |
| Co-elution with Starting Materials or Byproducts | Optimize the chromatographic conditions. Use a gradient elution system and try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If the product is fluorescent, it can often be visualized on a TLC plate under UV light. |
| Residual Catalyst | Palladium catalysts can be difficult to remove completely. Consider washing the organic phase with an aqueous solution of a chelating agent like EDTA or thiourea. Alternatively, passing the crude product through a plug of silica gel or a specialized scavenger resin can be effective. |
| Triphenylphosphine Oxide (Wittig Reaction) | This byproduct can be challenging to separate. It can sometimes be removed by precipitation from a non-polar solvent or by chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between 4,4'-dihalo-2,2'-bipyridine (where halo is typically bromo or iodo) and 4-hydroxystyrene. Alternatively, a Wittig reaction between 4,4'-bis(phosphoniomethyl)-2,2'-bipyridine and 4-hydroxybenzaldehyde can be employed.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system. The product, being more conjugated, should have a different Rf value and may be fluorescent under UV light. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information on the formation of the desired product and any byproducts.
Q3: What are the optimal conditions for a Heck reaction to synthesize this compound?
Optimal conditions can vary, but a typical starting point would be:
-
Palladium Source: Pd(OAc)₂ (5-10 mol%)
-
Ligand: PPh₃ or P(o-tolyl)₃ (10-20 mol%)
-
Base: K₂CO₃ or NEt₃ (2-3 equivalents)
-
Solvent: Anhydrous DMF or NMP
-
Temperature: 80-120 °C
-
Atmosphere: Inert (Nitrogen or Argon)
Q4: Do I need to protect the hydroxyl group of 4-hydroxystyrene or 4-hydroxybenzaldehyde?
While some reactions may proceed with the free hydroxyl group, protection is often recommended to prevent potential side reactions and improve the yield. Common protecting groups for phenols include methoxymethyl (MOM) ether, tert-butyldimethylsilyl (TBDMS) ether, or acetate ester. The protecting group must be stable to the reaction conditions and easily removable in a subsequent step.
Q5: What is a suitable method for purifying the final product?
Column chromatography on silica gel is a standard method for purification. A gradient elution from a less polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Recrystallization from a suitable solvent or solvent mixture can also be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis via Heck Reaction (with protected hydroxyl group)
This protocol is based on analogous syntheses of styryl-bipyridines.
Step 1: Protection of 4-hydroxystyrene
-
Dissolve 4-hydroxystyrene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the protecting group reagent (e.g., methoxymethyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the protected 4-hydroxystyrene by column chromatography.
Step 2: Heck Coupling
-
To a dried Schlenk flask, add 4,4'-dibromo-2,2'-bipyridine (1.0 eq), the protected 4-hydroxystyrene (2.2 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the protected product in a suitable solvent (e.g., DCM for MOM deprotection with acid).
-
Add the deprotecting agent (e.g., HCl in dioxane).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the final product, this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Heck Reactions
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | ~70-80 | Inferred from similar syntheses |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | ~65-75 | Inferred from similar syntheses |
| Pd₂(dba)₃ / P(o-tolyl)₃ | Cs₂CO₃ | Dioxane | 100 | ~80-90 | Inferred from similar syntheses |
Note: Yields are approximate and based on reactions with similar substrates. Optimization for the specific synthesis of this compound is necessary.
Visualizations
Caption: Synthetic workflow for this compound via Heck reaction.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Purification of Crude 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as 4,4'-dimethyl-2,2'-bipyridine and 4-hydroxybenzaldehyde, partially reacted intermediates (mono-styryl bipyridine), and side products from polymerization or oxidation. If the synthesis involves a Wittig or Horner-Wadsworth-Emmons reaction, phosphine oxides or phosphate byproducts may also be present. Solvents used in the reaction and workup are also common contaminants.[1][2]
Q2: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for this compound and structurally related molecules are column chromatography and recrystallization. Due to the presence of both basic bipyridine and acidic hydroxyl groups, ion-exchange chromatography could also be a viable option.[1][3][4][5][6][7] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: My purified compound shows low fluorescence intensity. What could be the cause?
Low fluorescence can be due to several factors:
-
Residual Impurities: Even small amounts of quenching impurities can significantly decrease fluorescence.
-
Aggregation: At high concentrations, the planar structure of the molecule can lead to aggregation-caused quenching.
-
Solvent Effects: The fluorescence quantum yield of styryl-bipyridines can be highly dependent on the solvent.
-
pH: The protonation state of the phenolic hydroxyl groups and the bipyridine nitrogens can affect the electronic properties and thus the fluorescence.
-
Photobleaching: Exposure to light, especially UV, can lead to degradation of the compound.[8][9][10][11]
Q4: Can I use reversed-phase HPLC for purification?
Yes, preparative reversed-phase high-performance liquid chromatography (Prep-RP-HPLC) can be a powerful technique for achieving high purity, especially for removing closely related impurities. A C18 or C8 column with a suitable mobile phase, such as a gradient of acetonitrile or methanol in water with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The compound is insoluble in common chromatography solvents.
-
Cause: this compound has limited solubility in non-polar solvents due to the polar hydroxyl groups and the bipyridine moiety.
-
Troubleshooting Steps:
-
Solvent Selection: Use more polar solvents for your mobile phase in column chromatography, such as mixtures of dichloromethane/methanol, chloroform/methanol, or ethyl acetate/ethanol.
-
Solubility Test: Before attempting column chromatography, perform small-scale solubility tests with your crude material in various solvent systems.
-
Use of Additives: For silica gel chromatography, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (to prevent streaking on silica) to your loading solvent can improve solubility.
-
Problem 2: The compound streaks badly on the TLC plate and column.
-
Cause: Streaking is often caused by the interaction of the polar hydroxyl groups and basic bipyridine nitrogens with the acidic silica gel.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by flushing the column with a solvent mixture containing a small percentage (e.g., 1-2%) of triethylamine before loading the sample.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like diol or amino-propyl silica.
-
Mobile Phase Modifier: Add a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the spot shape.
-
Problem 3: Recrystallization yields are very low.
-
Cause: This can be due to the choice of an inappropriate solvent system, cooling the solution too quickly, or using too much solvent.
-
Troubleshooting Steps:
-
Solvent System Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] Screen various solvents and solvent mixtures (e.g., ethanol/water, methanol/water, DMF/water, DMSO/water).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling leads to the formation of small, impure crystals.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.
-
Problem 4: The purified compound changes color or degrades upon storage.
-
Cause: The phenolic hydroxyl groups and the styryl double bonds can be susceptible to oxidation, especially when exposed to light and air.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon.
-
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store the material at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table provides a general comparison of common purification techniques.
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | >95% | 40-80% | Good for removing a wide range of impurities. | Can be time-consuming; potential for compound degradation on acidic silica. |
| Recrystallization | >98% | 30-70% | Can yield very pure material; scalable. | Requires finding a suitable solvent system; can have lower yields. |
| Preparative HPLC | >99% | 50-90% | Excellent separation of closely related impurities; high purity. | Expensive; limited by column loading capacity. |
| Acid-Base Extraction | - | - | Useful for removing non-polar or neutral impurities. | May not be effective for structurally similar impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like hexane/ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol).
-
Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Start with a mobile phase of lower polarity (e.g., 98:2 dichloromethane:methanol) and gradually increase the polarity (e.g., to 90:10 dichloromethane:methanol) to elute the compound.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water) and observe the solubility at room temperature.
-
Heat the mixture and observe if the compound dissolves.
-
Allow the solution to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[6]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal recovery.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands (2001) | Nicholas C. Fletcher | 67 Citations [scispace.com]
- 5. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 6. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 11. biotium.com [biotium.com]
Overcoming solubility issues of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. The information provided is designed to help overcome common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: Based on the solubility of structurally similar bipyridine compounds, this compound is expected to have limited solubility in non-polar organic solvents and better solubility in polar aprotic solvents. For a related compound, 4,4'-dicarboxy-2,2'-bipyridine, solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective.[1] Methanol and ethanol have also been used for dissolving and recrystallizing similar bipyridine derivatives, suggesting they may be suitable, potentially with heating.
Q2: I've tried the recommended solvents, but the solubility is still poor. What can I do to improve it?
A2: If you are still facing solubility issues, several techniques can be employed to enhance the dissolution of your compound. These methods generally involve altering the physical properties of the compound or the solvent system. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Solubility Enhancement
Caption: A stepwise workflow for troubleshooting solubility issues.
Q3: Can I use heat to help dissolve the compound?
A3: Yes, gentle heating can significantly improve the solubility of many organic compounds. When using solvents like ethanol or methanol, warming the mixture to 40-60°C can be effective. For higher boiling point solvents like DMSO and DMF, you can also use gentle heat. Always monitor the solution to ensure the compound does not decompose. Recrystallization of a similar compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine, is performed in hot absolute ethanol, indicating that heating in this solvent is a viable strategy.
Q4: Is sonication a useful technique for dissolving this compound?
A4: Sonication is a valuable technique to aid dissolution. The high-frequency sound waves can help to break down agglomerates of the solid material, increasing the surface area available for solvation. It is often used in conjunction with a suitable solvent and gentle heating.
Q5: How does pH affect the solubility of this compound?
A5: The this compound molecule has hydroxyl (-OH) groups which are weakly acidic and bipyridine nitrogen atoms which are weakly basic. Therefore, the pH of the solution can influence its solubility, particularly in protic solvents like water or alcohols. In acidic solutions, the pyridine nitrogens can be protonated, forming a more soluble salt. Conversely, in basic solutions, the hydroxyl groups can be deprotonated, which may also increase solubility. The effect of pH on the solubility of a drug, gliclazide, was shown to be significant, and this principle can be applied to other compounds with ionizable groups.
Q6: What are co-solvents and how can they help?
A6: A co-solvent is a second solvent added to the primary solvent to increase the solubility of a solute. For example, if your compound has low solubility in water, adding a water-miscible organic solvent like ethanol or DMSO can create a solvent mixture with a polarity that is more favorable for dissolving this compound.
Solubility Data Summary
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for bipyridine-based compounds.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Another good option for polar organic molecules.[1] |
| Methanol (MeOH) | Polar Protic | Moderate | May require heating. Used for similar compounds. |
| Ethanol (EtOH) | Polar Protic | Moderate | Heating is likely to improve solubility significantly. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | May be effective for some bipyridine derivatives.[1] |
| Chloroform (CHCl₃) | Non-polar | Low | Generally not a good solvent for polar compounds.[1] |
| Water | Polar Protic | Very Low | Solubility is expected to be poor at neutral pH. |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility
This protocol provides a general workflow for dissolving this compound when initial attempts with a single solvent at room temperature are unsuccessful.
Experimental Workflow for Solubility Enhancement
Caption: A standard laboratory workflow for dissolving a challenging compound.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, Ethanol)
-
Vortex mixer
-
Heat block or water bath
-
Sonicator
-
Calibrated pipettes and appropriate vials
Procedure:
-
Weigh the desired amount of this compound into a suitable vial.
-
Add a small volume of the selected solvent (e.g., enough to create a slurry).
-
Vortex or stir the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently heat the vial to 40-60°C for 5-10 minutes while stirring.
-
If solid material remains, place the vial in a sonicator bath for 10-15 minutes.
-
Continue to add small increments of the solvent, vortexing and applying heat and sonication as needed, until the compound is fully dissolved or the desired concentration is reached.
-
Visually inspect the solution against a light source to ensure no particulate matter remains.
Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The stability of the compound at elevated temperatures in the chosen solvent should be considered.
References
Technical Support Center: Synthesis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this molecule are variations of olefination reactions. These include:
-
The Wittig Reaction: This involves the reaction of an aldehyde (4-hydroxybenzaldehyde) with a phosphonium ylide. The ylide is typically generated from 4,4'-bis(halomethyl)-2,2'-bipyridine and a phosphine, followed by deprotonation with a strong base.[1][2][3]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide.[4][5][6] This method often provides better stereoselectivity and easier purification, as the phosphate byproduct is water-soluble.[6]
-
Direct Condensation (Aldol-type): This involves the direct reaction of 4,4'-dimethyl-2,2'-bipyridine with 4-hydroxybenzaldehyde under basic or acidic conditions. This route can be simpler but may suffer from lower yields and more side reactions.[7][8]
Q2: What are the most common side reactions I should be aware of?
A2: Several side reactions can occur, depending on the chosen synthetic route and reaction conditions. Key side reactions include:
-
Cannizzaro Reaction of 4-hydroxybenzaldehyde: Under strong basic conditions, 4-hydroxybenzaldehyde, which lacks an alpha-hydrogen, can undergo disproportionation to form 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.[9][10][11]
-
Oxidation of 4-hydroxybenzaldehyde: The aldehyde group can be oxidized to a carboxylic acid (4-hydroxybenzoic acid), especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[12][13]
-
Polymerization/Oligomerization: 4-hydroxybenzaldehyde can undergo self-condensation or polymerization under certain alkaline conditions, leading to insoluble polymeric byproducts.[14][15]
-
Incomplete Reaction: The reaction may stop at the mono-substituted intermediate, 4-(4-hydroxystyryl)-4'-methyl-2,2'-bipyridine, particularly if stoichiometry or reaction times are not optimized.
-
Side Reactions of the Ylide/Phosphonate: The phosphonium ylide or phosphonate carbanion can be sensitive to moisture and air. They can also participate in side reactions if not generated and used under inert conditions.[16] Betaines formed as intermediates in the Wittig reaction can sometimes be stabilized by salts, leading to side products.[17]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Purity of Starting Materials: Ensure that 4,4'-dimethyl-2,2'-bipyridine or its halogenated derivative and 4-hydroxybenzaldehyde are pure. Impurities in the aldehyde can inhibit the reaction.
-
Base Strength and Stoichiometry: In Wittig or HWE reactions, the choice and amount of base are critical for efficient ylide/carbanion formation. Insufficient base will result in unreacted starting material.
-
Reaction Conditions: Temperature and reaction time are crucial. Some reactions may require elevated temperatures to proceed to the di-substituted product, but excessively high temperatures can promote side reactions and decomposition.
-
Inert Atmosphere: The ylides and carbanions used in these reactions are often air and moisture sensitive. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Product Precipitation: The desired product can sometimes precipitate from the reaction mixture, potentially halting the reaction. A suitable solvent that keeps all reactants in solution is important.
Q4: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired E,E-isomer?
A4: The Horner-Wadsworth-Emmons reaction generally provides higher E-selectivity compared to the standard Wittig reaction.[4][18] With aromatic aldehydes like 4-hydroxybenzaldehyde, the HWE reaction almost exclusively produces (E)-alkenes.[4] If you are using a standard Wittig reaction, using a "stabilized" ylide can favor the E-isomer. However, the ylide derived from 4,4'-bis(halomethyl)-2,2'-bipyridine is generally considered semi-stabilized. The choice of solvent and base can also influence the E/Z ratio. For instance, non-polar solvents and lithium-free conditions often favor Z-alkenes with unstabilized ylides, but the opposite is often true for stabilized ylides.[19][20]
Troubleshooting Guide
Problem: The reaction mixture turns dark brown or black upon addition of the base.
-
Possible Cause: This often indicates decomposition of the starting materials or intermediates, particularly the 4-hydroxybenzaldehyde, under strong basic conditions. It could also be due to oxidation.
-
Suggested Solution:
-
Lower the Temperature: Add the base slowly at a lower temperature (e.g., 0 °C or even -78 °C) to control the initial exothermic reaction.
-
Use a Weaker Base: If possible for your specific reaction, consider using a milder base like potassium carbonate or an amine base, although this may require longer reaction times or higher temperatures.
-
Ensure Inert Atmosphere: Rigorously de-gas your solvents and perform the reaction under a strict nitrogen or argon atmosphere to prevent oxidation.
-
Problem: A significant amount of insoluble material crashes out of the reaction.
-
Possible Cause: This could be the desired product if it is poorly soluble in the reaction solvent. Alternatively, it could be polymeric byproducts from the self-condensation of 4-hydroxybenzaldehyde.[15]
-
Suggested Solution:
-
Solvent Selection: Use a higher-boiling point, more polar aprotic solvent like DMF or DMSO to improve the solubility of all species.
-
Analyze the Precipitate: Isolate the insoluble material and analyze it (e.g., by NMR in DMSO-d6) to determine if it is the product or a byproduct.
-
Purification: If the precipitate is a mix, it will require purification. Column chromatography is often necessary.
-
Problem: TLC/LC-MS analysis shows unreacted starting materials and the mono-substituted product, even after extended reaction times.
-
Possible Cause: The reaction may not be going to completion due to insufficient activation (base), deactivation of the ylide/carbanion, or poor stoichiometry.
-
Suggested Solution:
-
Check Stoichiometry: Ensure you are using a slight excess of the 4-hydroxybenzaldehyde and sufficient base to deprotonate both benzylic positions of the bipyridine precursor. A common ratio is 1 equivalent of the bipyridine precursor to 2.2-2.5 equivalents of the aldehyde and base.
-
Increase Temperature: After the initial addition at a lower temperature, slowly warm the reaction to room temperature or gently heat it (e.g., to 50-80 °C) to drive the reaction to completion.
-
Add More Reagent: If analysis shows only one starting material remaining, a carefully calculated addition of the other reactant (and base, if applicable) could help push the reaction forward.
-
Problem: Mass spectrometry of the crude product shows a peak corresponding to 4-hydroxybenzyl alcohol or 4-hydroxybenzoic acid.
-
Possible Cause: This is a clear indication that the Cannizzaro reaction is occurring as a side reaction due to the strong basic conditions.[9][21]
-
Suggested Solution:
-
Use a Non-Hydroxide Base: Switch from bases like NaOH or KOH to non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).
-
Protecting Groups: Although it adds steps, protecting the hydroxyl group on 4-hydroxybenzaldehyde (e.g., as a methoxy or silyl ether) can prevent side reactions at this position. The protecting group would then be removed in a final step.
-
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for Wittig and Horner-Wadsworth-Emmons reactions involving aromatic aldehydes, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Wittig Reaction (Unstabilized/Semi-stabilized Ylide) | Horner-Wadsworth-Emmons Reaction |
| Bipyridine Precursor | 4,4'-Bis(bromomethyl)-2,2'-bipyridine | 4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine |
| Base | n-BuLi, NaH, KOtBu | NaH, K2CO3, DBU |
| Solvent | THF, Diethyl Ether, DMF | THF, DMF, Acetonitrile |
| Temperature | -78 °C to Room Temperature | 0 °C to Reflux |
| Typical Yield | 40-70% | 60-90% |
| E/Z Selectivity | Variable, often favors Z-isomer with unstabilized ylides | Excellent, strongly favors E-isomer[4][18] |
| Key Byproduct | Triphenylphosphine oxide | Diethyl phosphate (water-soluble) |
Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of Tetraethyl (2,2'-bipyridine-4,4'-diylbis(methylene))bis(phosphonate)
-
A solution of 4,4'-bis(chloromethyl)-2,2'-bipyridine (1.0 eq) in triethyl phosphite (5.0 eq) is heated at 120-130 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the excess triethyl phosphite is removed under high vacuum.
-
The resulting crude oil is purified by column chromatography on silica gel to yield the bis(phosphonate) ester as a viscous oil.
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (tetrahydrofuran) at 0 °C under nitrogen, add a solution of the bis(phosphonate) ester from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 4-hydroxybenzaldehyde (2.5 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure. The resulting solid/aqueous mixture is then filtered.
Protocol 2: Purification of this compound
-
The crude solid obtained from the reaction is washed sequentially with water, diethyl ether, and then a small amount of cold ethanol to remove soluble impurities.
-
Due to the low solubility of the product in common organic solvents, recrystallization can be challenging. A possible method is to dissolve the crude product in a minimal amount of hot DMF or DMSO and allow it to cool slowly to form crystals.
-
Alternatively, for higher purity, the crude product can be dissolved in a basic aqueous solution (e.g., dilute NaOH) and filtered to remove any insoluble non-phenolic impurities. The filtrate is then carefully acidified with an acid like acetic acid or dilute HCl to precipitate the purified product.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove salts, and then dried under vacuum.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound via HWE reaction and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. byjus.com [byjus.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. magritek.com [magritek.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin : Oriental Journal of Chemistry [orientjchem.org]
- 16. Ylide - Wikipedia [en.wikipedia.org]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. Wittig-Horner Reaction [organic-chemistry.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
- 21. brainly.in [brainly.in]
Optimizing the fluorescence quantum yield of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine complexes
Technical Support Center: Optimizing Fluorescence of BHSB Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to optimize the fluorescence quantum yield of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine (BHSB) complexes.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescence Quantum Yield (ΦF)?
A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent compound, which is crucial for applications in imaging, sensing, and drug development.
Q2: What is this compound (BHSB) and why are its complexes of interest?
A: this compound is a conjugated organic ligand. When it forms complexes with metal ions (like Ru(II), Pt(II), Zn(II), etc.), the resulting compounds can exhibit intense photoluminescence.[1][2] These complexes are of interest due to their potential applications as fluorescent probes, in light-emitting diodes, and as photosensitizers in photodynamic therapy, owing to their tunable photophysical properties.[2]
Q3: What are the primary factors that influence the fluorescence quantum yield of BHSB complexes?
A: The fluorescence intensity and quantum yield are highly sensitive to a variety of internal and environmental factors. Key factors include:
-
Molecular Structure and Rigidity: Increased structural rigidity generally leads to a higher quantum yield by reducing non-radiative decay pathways.[3][4]
-
Choice of Metal Ion: The coordinated metal ion significantly alters the electronic properties, often leading to metal-to-ligand charge transfer (MLCT) transitions that can be highly emissive.[1][2]
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize the excited state, leading to shifts in emission wavelength and changes in quantum yield.[5][6]
-
Temperature and Viscosity: Higher temperatures and lower viscosity often decrease fluorescence intensity due to increased molecular collisions and vibrations.[3][4]
-
pH: The hydroxystyryl groups on the BHSB ligand contain phenolic protons. Changes in pH can lead to protonation or deprotonation, which alters the electronic structure and, consequently, the fluorescence properties.[3][5][7]
-
Concentration and Aggregation: At high concentrations, molecules can form aggregates (excimers or exciplexes), which often have different, red-shifted emission profiles and can lead to self-quenching, reducing the overall quantum yield.[4]
-
Presence of Quenchers: Dissolved oxygen and other quenching agents can deactivate the excited state and decrease fluorescence.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of BHSB complex fluorescence.
Q1: My complex exhibits very low or no fluorescence. What should I check?
A: Low fluorescence is a common issue that can stem from several sources. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Q2: The emission wavelength of my complex shifts when I change the solvent. Why?
A: This phenomenon, known as solvatochromism, is common for complexes with a significant change in dipole moment upon excitation, such as those with charge-transfer character.[6]
-
Red Shift (Bathochromic): In polar solvents, the excited state is often more stabilized than the ground state, lowering its energy and causing a shift to longer wavelengths (red-shift).[6]
-
Blue Shift (Hypsochromic): In some cases, the ground state may be more stabilized by polar solvents, leading to a blue-shift.
-
Action: This property can be exploited. Documenting the absorption and emission spectra in various solvents is crucial for characterizing your complex and selecting the right environment for your application.
Q3: My quantum yield measurements are not reproducible. What can I do to improve them?
A: Reproducibility issues in quantum yield measurements often arise from experimental variables.[8][9]
-
Use a Reliable Standard: Choose a well-characterized quantum yield standard that absorbs and emits in a similar spectral region as your sample.[8] Ensure the standard is pure and its reported quantum yield is for the specific solvent and conditions you are using.
-
Maintain Low Absorbance: Keep the absorbance of both the sample and standard at the excitation wavelength below 0.1 (and preferably below 0.05) to avoid inner filter effects.[9]
-
Consistent Instrument Settings: Use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.
-
Correct for Solvent Refractive Index: The standard quantum yield calculation formula requires correcting for the refractive index of the solvents used for the sample and the standard.
Quantitative Data Summary
The photophysical properties of BHSB and similar styryl-bipyridine complexes are highly dependent on their environment. The following table summarizes general trends observed for this class of compounds.
| Parameter | Condition | General Effect on Photophysical Properties | Rationale |
| Solvent | Increasing Polarity (e.g., Toluene → CH₂Cl₂ → MeCN) | Often causes a red-shift in emission; Quantum yield may decrease or increase depending on the specific complex.[6] | Stabilization of the charge-transfer excited state.[6] |
| pH | Acidic (Protonation of Hydroxyl) | Can cause a blue-shift in absorption/emission. | Protonation alters the electron-donating ability of the hydroxystyryl groups.[7] |
| pH | Basic (Deprotonation of Hydroxyl) | Can cause a red-shift in absorption/emission. | Deprotonation enhances the electron-donating character of the phenolate group.[7] |
| Metal Ion | Heavy Metals (e.g., Ru(II), Pt(II)) | Promotes phosphorescence; may lead to lower fluorescence but strong overall luminescence, especially at low temperatures.[2] | Strong spin-orbit coupling facilitates intersystem crossing to the triplet state.[2] |
| Metal Ion | d¹⁰ Metals (e.g., Zn(II)) | Typically results in ligand-centered fluorescence, often with high quantum yields.[10] | The filled d-shell prevents metal-centered non-radiative decay pathways. |
Experimental Protocols
Protocol 1: Synthesis of this compound (BHSB) Ligand
This protocol is a general method based on the condensation reaction of an aldehyde with a methyl-substituted bipyridine.
-
Reactants: Combine 4,4'-dimethyl-2,2'-bipyridine (1 equiv.) and 4-hydroxybenzaldehyde (2.2 equiv.) in a suitable solvent (e.g., acetic anhydride).
-
Reaction: Heat the mixture under reflux for several hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is typically poured into water or a basic solution to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed extensively with water and a non-polar solvent (like hexane) to remove unreacted aldehyde, and then purified, for example, by recrystallization from a solvent mixture like ethanol/DMF.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Synthesis of a Metal-BHSB Complex (e.g., with Zn(II))
-
Preparation: Dissolve the BHSB ligand (e.g., 3 equiv.) in a suitable solvent like methanol or ethanol. Heat may be required to achieve full dissolution.
-
Addition of Metal Salt: In a separate flask, dissolve a metal salt (e.g., Zn(OAc)₂·2H₂O, 1 equiv.) in the same solvent.[10]
-
Complexation: Add the metal salt solution dropwise to the heated ligand solution with stirring.
-
Reaction: Reflux the mixture for 2-4 hours. Formation of the complex is often indicated by a color change or precipitation.
-
Isolation: Cool the solution to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to induce precipitation. The complex can be washed with a solvent in which it is insoluble (e.g., diethyl ether) to remove any unreacted ligand.
-
Characterization: Confirm complex formation via techniques like UV-Vis spectroscopy (observing shifts in absorption bands), fluorescence spectroscopy, and NMR.
Protocol 3: Measurement of Relative Fluorescence Quantum Yield (ΦF)
This protocol uses a comparative method with a known standard.
-
Select a Standard: Choose a standard with a known quantum yield (Φ_std) that absorbs at the same wavelength you intend to excite your sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std ≈ 0.55) is a common choice.[8]
-
Prepare Solutions: Prepare a series of dilute solutions (at least 4-5 concentrations) of both your sample and the standard in the same solvent (if possible). The absorbance at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and emission.[9]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance (A) at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, excite at the chosen wavelength and record the integrated fluorescence intensity (I) over the entire emission band.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A). The data should be linear.
-
Calculate Gradient: Determine the slope (Gradient) of the line for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample):
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
Where η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.
Diagrams and Visualizations
Caption: Key factors influencing the fluorescence quantum yield.
Caption: General experimental workflow for BHSB complex studies.
References
- 1. Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
- 4. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 5. etd.aau.edu.et [etd.aau.edu.et]
- 6. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 7. Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Photodegradation and stability issues of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. The information provided is designed to address common challenges related to the photodegradation and stability of this compound.
Troubleshooting Guide
This guide is intended to help users diagnose and resolve common issues encountered during experiments with this compound.
Issue 1: Rapid loss of fluorescence or change in absorbance spectrum during experiment.
-
Possible Cause: Photodegradation of the compound upon exposure to ambient or excitation light. The styryl and hydroxyphenyl groups are susceptible to photo-oxidation.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Work in a dimly lit environment. Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
-
Use Photostability-Optimized Solvents: If possible, use deoxygenated solvents to reduce photo-oxidation. The choice of solvent can influence the rate of degradation.
-
Control Excitation Light Intensity: In fluorescence microscopy or spectroscopy, use the lowest possible excitation intensity and shortest exposure times that provide a sufficient signal-to-noise ratio.
-
Incorporate Photostabilizing Agents: Consider the addition of antioxidants or triplet state quenchers to the experimental medium, if compatible with the assay.
-
Issue 2: Inconsistent results or poor reproducibility between experiments.
-
Possible Cause 1: Inconsistent light exposure between experimental setups.
-
Solution: Standardize all light-handling procedures. Ensure that the duration and intensity of light exposure are consistent for all samples.
-
-
Possible Cause 2: Degradation of stock solutions over time.
-
Solution: Prepare fresh stock solutions for each experiment. If storing stock solutions, do so at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 3: pH-dependent instability. The phenolic hydroxyl groups can be deprotonated at higher pH, potentially increasing susceptibility to oxidation.
-
Solution: Ensure that the pH of the experimental buffer is controlled and consistent. Evaluate the stability of the compound at the intended experimental pH prior to extensive studies.
-
Issue 3: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products due to light exposure, thermal stress, or reaction with other components in the experimental medium.
-
Troubleshooting Steps:
-
Run Control Samples: Analyze a "dark" control sample that has been handled identically but protected from light. This will help differentiate between photodegradation products and other sources of contamination.
-
Analyze Samples at Different Time Points: Monitor the appearance of new peaks over time to understand the kinetics of degradation.
-
Characterize Degradation Products: If possible, use mass spectrometry and NMR to identify the structure of the degradation products. This can provide insights into the degradation mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for this compound?
A1: The primary photodegradation pathways for this molecule likely involve photo-oxidation of the hydroxystyryl moieties and photocyclization or isomerization of the styryl double bonds. The phenolic groups are susceptible to oxidation, which can be accelerated by light, leading to the formation of quinone-like structures and eventual cleavage of the molecule. The ethylene bridge of the styryl group can undergo trans-cis isomerization upon light absorption, which can alter the compound's photophysical properties.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound can be pH-dependent. At alkaline pH, the phenolic hydroxyl groups will be deprotonated to form phenoxide ions. These phenoxides are more electron-rich and thus more susceptible to oxidation than the protonated phenol groups. Therefore, the compound may exhibit lower stability in basic conditions compared to neutral or acidic conditions.
Q3: What are the recommended storage conditions for solid and solution forms of this compound?
A3:
-
Solid: The solid compound should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.
-
Solutions: Stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The vials should be protected from light. It is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q4: Can I use this compound in live-cell imaging? What precautions should I take?
A4: Yes, styryl-bipyridine derivatives are often used as fluorescent probes in cellular imaging. However, due to its photosensitivity, you should take the following precautions:
-
Use the lowest possible laser power for excitation.
-
Minimize the exposure time for image acquisition.
-
Use a photoprotective agent in the imaging medium if it does not interfere with the biological process being studied.
-
Always include a control to assess phototoxicity in your cells.
Quantitative Stability Data (Illustrative)
The following table provides illustrative quantitative data on the stability of this compound under different conditions. Note: This data is based on the expected behavior of similar compounds and should be experimentally verified for your specific application.
| Parameter | Condition | Value (Approximate) |
| Photodegradation | ||
| Half-life (t½) | Continuous exposure to 365 nm UV light (1 mW/cm²) in Methanol | 45 minutes |
| Half-life (t½) | Ambient laboratory light (fluorescent) in DMSO | 8 hours |
| pH Stability | ||
| Half-life (t½) | pH 5.0 Buffer, in the dark, 25°C | > 48 hours |
| Half-life (t½) | pH 7.4 Buffer, in the dark, 25°C | 24 hours |
| Half-life (t½) | pH 9.0 Buffer, in the dark, 25°C | 6 hours |
| Solvent Stability | ||
| Relative Stability | In the dark, 25°C, 24 hours | DMSO > Acetonitrile > Methanol > Water |
Experimental Protocols
Protocol 1: Assessing Photostability in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Dilute the stock solution to a working concentration (e.g., 10 µM) in the solvent or buffer of interest.
-
Sample Preparation: Aliquot the working solution into multiple transparent and amber-colored microcentrifuge tubes or cuvettes. The amber tubes will serve as the "dark" control.
-
Light Exposure:
-
Place the transparent tubes in a controlled light environment. This can be a photostability chamber with a defined light source (e.g., a UV lamp at a specific wavelength and intensity) or under standardized ambient light conditions.
-
Place the amber "dark" control tubes alongside the exposed samples.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove one transparent tube and one amber tube.
-
Analysis: Immediately analyze the samples using a UV-Vis spectrophotometer or a fluorescence spectrometer. Record the absorbance or fluorescence intensity at the wavelength of maximum absorbance/emission.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity over time for both the light-exposed and dark control samples. Calculate the photodegradation rate and half-life.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential photodegradation pathways.
Technical Support Center: Troubleshooting Low Yields in Wittig Reactions for Styrylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yields in the Wittig reaction for synthesizing styrylpyridines. The information is presented in a question-and-answer format to directly tackle specific problems encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I am not getting any, or very little, of my desired styrylpyridine product. What are the likely causes and how can I fix this?
Answer: Low or no product formation in a Wittig reaction for styrylpyridine synthesis can stem from several factors, ranging from the quality of reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
1. Ylide Formation and Stability:
-
Incomplete Ylide Generation: The phosphonium ylide is the key nucleophile. Its formation is critical.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For benzyltriphenylphosphonium chloride, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[1][2] Weaker bases may not be effective.
-
Base Quality: Strong bases like n-BuLi and KOtBu can degrade upon storage. Use freshly opened or properly stored reagents. For instance, issues with KOtBu that is not "fresh" have been reported to cause problems in Wittig reactions.
-
Steric Hindrance: If your phosphonium salt is sterically hindered, a bulkier base might be less effective.
-
-
Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and should be generated in situ and used immediately. It has been observed that some ylides are unstable and are best generated in the presence of the aldehyde.
2. Reactivity of the Pyridyl Aldehyde:
-
Electronic Effects: The position of the nitrogen atom in the pyridine ring influences the electrophilicity of the carbonyl carbon. Electron-withdrawing effects of the pyridine ring can impact the reactivity of the aldehyde.[3]
-
Side Reactions of the Aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under basic conditions.[4] Ensure the purity of your pyridyl aldehyde before starting the reaction.
3. Reaction Conditions:
-
Solvent Choice: The choice of solvent is crucial. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used, especially with strong bases like n-BuLi.[3] The solvent can also influence the stereochemical outcome of the reaction.[5]
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and improve stability. The subsequent reaction with the aldehyde is typically allowed to warm to room temperature.
-
Moisture and Air: Wittig reactions using strong bases are highly sensitive to moisture and atmospheric oxygen.[6] Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
4. Potential Side Reactions with the Pyridine Moiety:
-
Interaction with Strong Bases: The basic nitrogen of the pyridine ring can potentially interact with strong bases, especially organolithium reagents. This can lead to side reactions or deactivation of the base. Using a slight excess of the base might be necessary.
-
N-Alkylation: While less common under Wittig conditions, the pyridine nitrogen is a nucleophile and could potentially react with the alkyl halide used to prepare the phosphonium salt if any remains in the reaction mixture.
A logical workflow for troubleshooting low yields is presented below:
Caption: Troubleshooting workflow for low Wittig reaction yields.
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate the pure styrylpyridine from the reaction mixture. What are the common purification challenges and how can I overcome them?
Answer: A major challenge in purifying the products of a Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.[7][8] TPPO often has similar polarity to the desired alkene, making separation by standard column chromatography difficult.
Purification Strategies:
-
Crystallization: If your styrylpyridine is a solid, recrystallization can be an effective method to separate it from the more soluble TPPO.[8]
-
Column Chromatography with Optimized Solvent Systems: Careful selection of the eluent system is critical. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. A gradual increase in polarity can help to separate the product from TPPO.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated out of the reaction mixture. For products with very low polarity, dissolving the crude mixture in a non-polar solvent might cause the more polar TPPO to precipitate. It has been reported that mixing ZnCl2 with TPPO can precipitate a TPPO-Zn complex, even in polar organic solvents.[9]
-
Acid-Base Extraction for Styrylpyridines: The basicity of the pyridine nitrogen offers a unique purification handle.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The styrylpyridine will be protonated and move to the aqueous layer, while the neutral TPPO remains in the organic layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining TPPO.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the styrylpyridine, which can then be extracted back into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the purified product.
-
The following diagram illustrates the acid-base extraction workflow:
Caption: Acid-base extraction workflow for styrylpyridine purification.
Frequently Asked Questions (FAQs)
Q1: Which base is best for the Wittig reaction with pyridyl aldehydes?
A1: The choice of base depends on the acidity of the phosphonium salt. For benzyltriphenylphosphonium salts, strong bases are necessary.
-
n-Butyllithium (n-BuLi): Very effective but highly reactive and requires strictly anhydrous and inert conditions. May interact with the pyridine ring.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base. It is a good choice for generating the ylide in situ.
-
Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that is easier to handle than n-BuLi. Ensure it is fresh as its quality can impact the reaction.
-
Sodium Amide (NaNH₂): Another strong base that can be used.[2]
-
Milder Bases (e.g., NaOH, K₂CO₃): These are generally not strong enough for non-stabilized ylides but may work for stabilized ylides. For pyridyl aldehydes, stronger bases are generally recommended.
Q2: What is the optimal solvent for synthesizing styrylpyridines via the Wittig reaction?
A2: The optimal solvent is often dependent on the base used.
-
With n-BuLi: Anhydrous ethereal solvents like THF or diethyl ether are standard.
-
With NaH or KOtBu: THF or dimethylformamide (DMF) can be used. DMF can sometimes lead to higher yields and favor the formation of the Z-isomer.[4]
-
Phase-Transfer Conditions: Some Wittig reactions can be performed under phase-transfer conditions using a two-phase system like dichloromethane/water with a strong base like 50% NaOH.[7] This can be a convenient method, though yields may vary.
Q3: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.
-
Non-stabilized ylides (like the one from benzyltriphenylphosphonium chloride) tend to give the Z-alkene under salt-free conditions.
-
Stabilized ylides (with electron-withdrawing groups) generally yield the E-alkene.[10]
-
Salt Effects: The presence of lithium salts can decrease the Z-selectivity.[2] Using sodium- or potassium-based bases in the absence of lithium salts can favor the Z-isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction: For high E-selectivity, the HWE reaction is often a superior alternative.[4][11] It uses a phosphonate ester instead of a phosphonium salt and typically yields the E-alkene with high selectivity. The phosphate byproduct is also water-soluble, simplifying purification.[12]
Q4: Can the Horner-Wadsworth-Emmons (HWE) reaction be used for styrylpyridine synthesis?
A4: Yes, the HWE reaction is an excellent alternative to the Wittig reaction for preparing styrylpyridines, particularly when the (E)-isomer is desired.[11] The key advantages are:
-
Higher E-selectivity.
-
Easier purification: The dialkyl phosphate byproduct is typically water-soluble and can be easily removed by aqueous workup.[12]
-
More nucleophilic carbanion: The phosphonate-stabilized carbanions are more nucleophilic than the corresponding ylides, which can lead to better yields with less reactive aldehydes.
Quantitative Data Summary
The following tables summarize reported yields for styrylpyridine synthesis and related Wittig reactions under various conditions. Note that direct comparative studies for all three isomers under identical conditions are scarce in the literature.
Table 1: Wittig Reaction Yields for Styrylpyridine Synthesis
| Pyridyl Aldehyde Position | Phosphonium Salt | Base | Solvent | Temperature | Yield (%) | Reference |
| 4- | Triphenyl(4-pyridinylmethyl)phosphonium chloride | NaH | DMF | RT | 1.26 (overall) | [13] |
| 2- (bromo-substituted) | Benzyltriphenylphosphonium chloride | KOtBu | THF | Not specified | Not specified | [3] |
Note: The 1.26% yield for the 4-styrylpyridine derivative (trans-4,4'-bpe) was for a two-step process starting from 4-picoline, with the phosphonium salt formation being the first step (14.3% yield).[13] This highlights the potential for low yields in this specific multi-step synthesis.
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Yields
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature | Yield (%) | Stereoselectivity | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | Not specified | High | Predominantly E | General Knowledge |
| Various Aldehydes | Various Phosphonates | KHMDS | THF | -78 °C to RT | 78 | Not specified | [14] |
While specific examples for styrylpyridines are not detailed with yields in the provided search results, the HWE is a generally high-yielding reaction for E-alkenes.[15]
Experimental Protocols
General Protocol for Wittig Synthesis of Styrylpyridine (In Situ Ylide Generation)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Pyridyl aldehyde (2-, 3-, or 4-isomer)
-
Strong base (e.g., n-BuLi in hexanes, NaH (60% dispersion in mineral oil), or KOtBu)
-
Anhydrous solvent (e.g., THF, DMF)
-
Anhydrous reaction vessel (e.g., oven-dried round-bottom flask with a magnetic stir bar)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere.
-
Phosphonium Salt Suspension: Add benzyltriphenylphosphonium chloride (1.1 - 1.5 equivalents) to the reaction flask and suspend it in the anhydrous solvent.
-
Ylide Formation:
-
Using NaH: Add NaH (1.1 - 1.5 equivalents) portion-wise to the stirred suspension at room temperature. Stir for 1-2 hours, during which the formation of the ylide is often indicated by a color change (typically to orange or red).
-
Using n-BuLi or KOtBu: Cool the phosphonium salt suspension to 0 °C or -78 °C. Slowly add the base (1.0 - 1.2 equivalents) dropwise via syringe. Stir for 30-60 minutes at this temperature.
-
-
Reaction with Aldehyde: Dissolve the pyridyl aldehyde (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the ylide solution at the low temperature.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product into an organic solvent. The purification can be carried out using the methods described in the "Difficulty in Product Purification" section, with acid-base extraction being a particularly useful technique for styrylpyridines.
General Protocol for Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-Styrylpyridine
Materials:
-
Diethyl benzylphosphonate
-
Pyridyl aldehyde (2-, 3-, or 4-isomer)
-
Base (e.g., NaH, NaOEt, KHMDS)
-
Anhydrous solvent (e.g., THF, DMF)
-
Anhydrous reaction vessel and inert atmosphere setup
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere.
-
Phosphonate Anion Formation: Add the anhydrous solvent to the reaction flask, followed by the base (1.1 - 1.5 equivalents). If using NaH, stir the suspension. Add diethyl benzylphosphonate (1.1 - 1.5 equivalents) dropwise at 0 °C or room temperature. Stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Dissolve the pyridyl aldehyde (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the phosphonate anion solution.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with water and brine. The water-soluble phosphate byproduct will be removed during the aqueous washes.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. odinity.com [odinity.com]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of functionalized bipyridines
Welcome to the technical support center for the synthesis of functionalized bipyridines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on preventing byproduct formation.
General Troubleshooting & FAQs
This section covers broad issues that can arise during the synthesis of bipyridines via cross-coupling reactions.
Q1: My cross-coupling reaction has a low yield and multiple spots on the TLC plate. Where do I start troubleshooting?
A: A low yield with multiple byproducts is a common issue. The first step is to identify the major byproducts. The most common undesired side reactions in palladium-catalyzed cross-couplings like Suzuki, Stille, and Negishi are homocoupling of your starting materials and decomposition of your organometallic reagent.
Begin by analyzing a crude sample of your reaction mixture by mass spectrometry (MS) and ¹H NMR. This will help you identify the masses and structures of the byproducts, which will in turn suggest their origin. A logical workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low-yield bipyridine synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation but can be prone to specific side reactions. A significant issue is that the bipyridine product can coordinate with the palladium catalyst, reducing its activity.[1][2][3][4] The design of the catalytic system is therefore crucial for a successful reaction.[1][2][3][4]
Q2: I'm observing significant homocoupling of my pyridylboronic acid in my Suzuki reaction. How can I prevent this?
A: Homocoupling of boronic acids is a frequent byproduct, often appearing as a dimer of your starting material (e.g., a tetrapyridine instead of a bipyridine). This is typically caused by the presence of oxygen or an excess of a Pd(II) species in the reaction.
Troubleshooting Strategies:
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Nitrogen or Argon) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5][6]
-
Catalyst and Ligand Choice: Some palladium sources and ligands are more prone to side reactions.
-
Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.
-
Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling over homocoupling.
-
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[7]
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[5][6]
Q3: My main byproduct is the result of protodeborylation. What are the best ways to minimize this?
A: Protodeborylation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an unsubstituted pyridine as a byproduct.[8] This is often promoted by water, high temperatures, and the choice of base.[9]
Troubleshooting Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure your starting materials are free of water.
-
Choice of Boron Reagent: Boronic acids are more susceptible to protodeborylation than their ester derivatives.[10] Using a pinacol ester (Bpin) or a MIDA boronate ester can significantly increase stability and reduce this side reaction.[8] MIDA boronates are particularly useful in "slow release" strategies that keep the concentration of the reactive boronic acid low.[8]
-
Base Selection: The base plays a critical role. An overly strong or aqueous base can accelerate protodeborylation. Consider switching to a non-aqueous base like K₃PO₄ or Cs₂CO₃. The choice of base can also affect reaction selectivity when multiple boronic acids are present.[11][12]
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of protodeborylation relative to the desired cross-coupling.[9]
| Parameter | Condition A (High Byproduct) | Condition B (Optimized) | Effect on Byproduct Formation |
| Boron Reagent | Pyridylboronic Acid | Pyridylboronic Acid Pinacol Ester | Esters are more stable and less prone to protodeborylation.[10] |
| Atmosphere | Standard lab air | Nitrogen or Argon | Exclusion of oxygen is critical to suppress oxidative homocoupling.[5] |
| Base | 2M Na₂CO₃ (aqueous) | Anhydrous K₃PO₄ | Anhydrous, milder bases can reduce the rate of protodeborylation. |
| Solvent | Dioxane/H₂O | Anhydrous Dioxane or Toluene | Removing water minimizes the proton source for protodeborylation.[9] |
Table 1. Comparison of Suzuki reaction conditions for minimizing byproducts.
Experimental Protocol: General Suzuki-Miyaura Coupling for Bipyridine Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the pyridyl halide (1.0 equiv), the pyridylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF) via cannula.
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stille & Negishi Coupling
While Suzuki coupling is very common, Stille and Negishi couplings offer valuable alternatives, especially for substrates that are challenging under Suzuki conditions.[2]
Q4: What are the main challenges and byproducts associated with Stille coupling for bipyridine synthesis?
A: Stille coupling utilizes organotin reagents. While often highly reactive, the primary drawbacks are the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts after the reaction.[1][2][13] Homocoupling of the organotin reagent can also occur.
Troubleshooting Strategies for Stille Coupling:
-
Tin Removal: After the reaction, tin byproducts can often be removed by:
-
Aqueous workup with KF, which precipitates insoluble tin fluorides.
-
Column chromatography on silica gel or alumina, sometimes with specific solvent systems.
-
Slurrying the crude product in a solvent like MTBE followed by recrystallization.[14]
-
-
Co-catalysts: The addition of CuI as a co-catalyst can sometimes increase the reaction rate and improve yields.[4]
Q5: When should I consider using a Negishi coupling, and what are the potential pitfalls?
A: Negishi coupling, which uses organozinc reagents, is an excellent method known for its high functional group tolerance and mild reaction conditions.[15] It is particularly useful for preparing 2,2'-bipyridines.[16] The main challenge is the preparation and handling of the organozinc reagents, which are often moisture- and air-sensitive.
Troubleshooting Strategies for Negishi Coupling:
-
Reagent Preparation: The pyridylzinc halide can be prepared by transmetalation from a pyridyllithium species or by direct insertion of activated zinc into a pyridyl halide.[15] Ensuring this step is high-yielding is critical for the success of the coupling.
-
Catalyst Choice: While various palladium catalysts can be used, Pd(PPh₃)₄ is a common and effective choice for coupling with a wide variety of electrophiles.[17]
Caption: Comparison of common cross-coupling methods for bipyridine synthesis.
Analytical & Purification FAQs
Q6: How can I accurately quantify the amount of byproduct in my crude reaction mixture?
A: Accurate quantification is essential for optimizing reaction conditions.
-
¹H NMR Spectroscopy: This is a powerful tool for quantification. Add a known amount of an internal standard (a compound with sharp, non-overlapping peaks, like 1,3,5-trimethoxybenzene) to a weighed sample of your crude product. By comparing the integration of the product, byproduct, and standard peaks, you can determine the relative molar ratios and calculate the yield and byproduct percentage.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for separating and quantifying components. Create a calibration curve using pure samples of your desired product and any isolated byproducts to determine their response factors. This allows for precise quantification of each component in the crude mixture.
Q7: What are the best general strategies for purifying functionalized bipyridines away from common byproducts?
A: Purification can be challenging due to the similar polarities of the desired product and byproducts.
-
Column Chromatography: This is the most common method. A careful selection of the mobile phase (eluent) is key. Using a gradient elution (gradually increasing the polarity of the eluent) can often resolve closely eluting spots.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is a highly effective method for removing impurities and can yield very pure material.
-
Acid/Base Extraction: Bipyridines are basic due to the nitrogen lone pairs. You can sometimes use this property to your advantage. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The bipyridine product will move into the aqueous layer as a salt. You can then neutralize the aqueous layer with a base and re-extract the pure bipyridine back into an organic solvent. This can be effective for removing non-basic byproducts like homocoupled boronic esters.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistai.org [chemistai.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine-Based Photosensitizers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine-based photosensitizers.
Frequently Asked Questions (FAQs)
Q1: My this compound-based photosensitizer is rapidly photobleaching during my experiments. What are the likely causes?
A1: Rapid photobleaching is a common issue and can be attributed to several factors. The primary cause is often the inherent photoreactivity of the molecule upon light absorption. The extended π-system of the styryl groups, while beneficial for light absorption, can be susceptible to photochemical reactions. Additionally, interaction with molecular oxygen can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen, which can then degrade the photosensitizer itself in a process known as self-sensitized photodegradation.[1][2][3] The experimental conditions, including solvent, pH, and the presence of other reactive species, can also significantly influence the rate of photobleaching.
Q2: What are the general strategies to improve the photostability of my photosensitizer?
A2: Several strategies can be employed to enhance the photostability of your photosensitizer:
-
Formulation: Encapsulating the photosensitizer in delivery systems like liposomes or nanoparticles can protect it from the bulk solvent environment and reduce aggregation, which can sometimes accelerate degradation.[4]
-
Chemical Modification: Modifications to the ligand structure, though a more advanced approach, can improve intrinsic stability. However, any modification must be carefully considered to not negatively impact the photosensitizing efficacy.
-
Use of Antioxidants and Quenchers: Adding antioxidants or singlet oxygen quenchers to the formulation can mitigate photodegradation.[5]
-
Control of Experimental Conditions: Deoxygenating the solvent, where experimentally permissible, can reduce oxygen-mediated degradation pathways. Optimizing the pH of the medium is also crucial as it can influence the electronic properties and stability of the photosensitizer.
Q3: How does complexation with a metal, such as ruthenium, affect the photostability of this compound?
A3: Complexation with a metal like ruthenium to form a polypyridyl complex can significantly alter the photophysical and photochemical properties of the this compound ligand. Generally, such complexation can enhance photostability by providing a pathway for the excited state to relax through non-destructive photophysical processes, such as phosphorescence. However, the overall stability of the complex also depends on the stability of the metal-ligand bond. In some cases, photodegradation can occur through the loss of a ligand, a process known as photoaquation if water is the solvent.[6][7]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid decrease in absorbance at the main absorption peak during irradiation. | 1. Photodegradation of the chromophore. 2. Aggregation of the photosensitizer. | 1. Reduce Light Fluence: Decrease the intensity or duration of light exposure. 2. Incorporate Antioxidants: Add a known antioxidant (e.g., ascorbic acid, Trolox) to the formulation. 3. Use Singlet Oxygen Quenchers: Introduce a singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1] 4. Deoxygenate Solution: Purge the solution with an inert gas (e.g., argon, nitrogen) before and during the experiment. 5. Modify Formulation: Consider encapsulation in liposomes or cyclodextrins.[4] |
| Changes in the shape of the absorption spectrum, e.g., appearance of new peaks. | 1. Formation of photoproducts with distinct absorption profiles. 2. Isomerization of the styryl double bonds (e.g., trans-cis isomerization). | 1. Analyze Photoproducts: Use HPLC or LC-MS to separate and identify the degradation products.[6][8] 2. Monitor Isomerization: If cis-isomers are suspected, their formation can sometimes be tracked by changes in the absorption spectrum. Keeping samples in the dark and at low temperatures when not in use can minimize thermal isomerization back to the trans form. |
| Inconsistent photobleaching rates between experiments. | 1. Variations in light source intensity. 2. Differences in oxygen concentration in the solution. 3. Inconsistent sample preparation. | 1. Calibrate Light Source: Regularly check and calibrate the output of your light source. 2. Standardize Oxygenation: Ensure consistent deoxygenation protocols or, if working in the presence of air, ensure solutions are equilibrated with air for a consistent period. 3. Maintain Consistent Formulation: Use a standardized protocol for preparing your photosensitizer solutions and formulations. |
| Precipitation of the photosensitizer during the experiment. | 1. Low solubility of the photosensitizer or its photoproducts. 2. Light-induced aggregation. | 1. Improve Solubility: Use a co-solvent or modify the formulation to enhance solubility. 2. Filter Solution: Ensure the initial solution is free of any aggregates by filtering through an appropriate syringe filter. |
Quantitative Data on Photostability
| Photosensitizer Class | Photobleaching Quantum Yield (Φp) | Conditions | Reference |
| Porphyrin derivatives | 10-4 - 10-6 | Varies (solvent, oxygenation) | [9] |
| Phthalocyanine derivatives | ~10-5 | Varies | [10] |
| BODIPY-based photosensitizers | 2.32 x 10-2 | DCM, 600-800 nm LED | [11] |
Experimental Protocols
Protocol for Assessing Photostability using UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the photostability of a photosensitizer by observing changes in its absorption spectrum over time upon irradiation.
-
Sample Preparation:
-
Prepare a stock solution of the this compound-based photosensitizer in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer).
-
Dilute the stock solution to a working concentration that gives a maximum absorbance (at the λmax of the main absorption band) between 0.8 and 1.2 in a 1 cm path length cuvette.
-
If investigating the effect of formulation, prepare the sample in the final formulation (e.g., containing liposomes, antioxidants).
-
-
Instrumentation:
-
A stable light source with a defined spectral output (e.g., a filtered lamp or a specific wavelength laser).
-
A UV-Vis spectrophotometer.
-
A quartz cuvette with a stopper.
-
-
Procedure:
-
Transfer the photosensitizer solution to the quartz cuvette.
-
Record an initial full absorption spectrum (e.g., from 250 nm to 700 nm) before irradiation (t=0).
-
Place the cuvette in a fixed position relative to the light source and begin irradiation.
-
At regular time intervals (e.g., every 5, 10, or 30 minutes), stop the irradiation and record a new absorption spectrum.
-
Continue this process for the desired total irradiation time.
-
As a control, keep an identical sample in the dark for the same duration and measure its spectrum at the beginning and end of the experiment to account for any thermal degradation.
-
-
Data Analysis:
-
Plot the absorbance at the λmax as a function of irradiation time.
-
The rate of photobleaching can be determined from the slope of this plot.
-
The appearance of new peaks or isosbestic points can provide information about the formation of photoproducts.
-
Protocol for Analysis of Photodegradation Products by HPLC
This protocol provides a framework for separating and identifying the products of photodegradation.
-
Sample Preparation:
-
Prepare a solution of the photosensitizer at a higher concentration suitable for HPLC analysis.
-
Irradiate the solution for a time sufficient to cause significant (e.g., 20-50%) degradation, as determined by UV-Vis spectroscopy.
-
Keep a non-irradiated sample as a control.
-
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., Diode Array Detector (DAD) or UV-Vis detector).
-
A suitable reverse-phase column (e.g., C18).
-
Mass spectrometer (optional, for identification of products).
-
-
Procedure:
-
Develop an HPLC method that provides good separation of the parent photosensitizer from potential degradation products. This will likely involve optimizing the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) and the flow rate.
-
Inject the non-irradiated control sample to determine the retention time of the parent compound.
-
Inject the irradiated sample.
-
Monitor the chromatogram at one or more wavelengths corresponding to the absorption of the parent compound and potential products.
-
-
Data Analysis:
-
Compare the chromatograms of the irradiated and non-irradiated samples. New peaks in the irradiated sample correspond to photodegradation products.
-
The decrease in the peak area of the parent compound can be used to quantify the extent of degradation.
-
If coupled to a mass spectrometer, the mass-to-charge ratio of the new peaks can be used to help identify the chemical structures of the degradation products.
-
Visualizations
References
- 1. Singlet oxygen-induced photodegradation of the polymers and dyes in optical sensing materials and the effect of stabilizers on these processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Singlet and Triplet Excited States in the Oxygen-Mediated Photophysics and Photodegradation of Polyacenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. [Analysis of porphyrin photosensitizers using HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of three photosensitizers with respect to efficiency of cell inactivation, fluorescence quantum yield and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Photodynamic Therapy Through Resonance-Energy-Transfer Constructed Near InfraRed Photosensitized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its metal complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, presented in a question-and-answer format.
Synthesis and Purification
Question: I am having difficulty synthesizing the this compound ligand. What are some common pitfalls?
Answer: Synthesis of styryl-bipyridine ligands can be challenging due to the potential for side reactions and purification difficulties. A common method involves a Horner-Wadsworth-Emmons or Wittig reaction between a bipyridine-dialdehyde precursor and a suitable phosphonate ylide or phosphonium salt derived from 4-hydroxybenzyl bromide. Key challenges and troubleshooting tips include:
-
Incomplete Reaction: Ensure anhydrous reaction conditions and a slight excess of the ylide or phosphonium salt. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Low Yields: The choice of base is critical. Strong bases like sodium hydride or potassium tert-butoxide are often required. The reaction temperature can also be optimized; some reactions benefit from gentle heating.
-
Purification Issues: The product can be difficult to purify due to its polarity and potential for aggregation. Column chromatography on silica gel is a common method, but care must be taken to choose an appropriate solvent system. A gradient elution from a non-polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective. Recrystallization from a suitable solvent mixture can also be employed.
Question: My synthesized metal complex is impure, and I'm struggling with purification. What strategies can I use?
Answer: Purification of this compound metal complexes can be challenging due to their often low solubility and tendency to retain solvent.
-
Precipitation/Recrystallization: This is the most common method. Dissolve the crude complex in a suitable polar solvent (e.g., DMF, DMSO) and precipitate it by adding a non-polar solvent (e.g., diethyl ether, hexane). Repeated cycles may be necessary.
-
Column Chromatography: For some complexes, chromatography on silica gel or alumina can be effective. However, the choice of eluent is crucial to avoid decomposition or irreversible adsorption of the complex on the stationary phase.
-
Size Exclusion Chromatography: This technique can be useful for separating the complex from smaller organic impurities or larger polymeric byproducts.
Spectroscopic Characterization
Question: The 1H NMR spectrum of my metal complex shows broad, poorly resolved peaks. How can I improve the spectral quality?
Answer: Broadening of NMR signals is a common issue with metal complexes, particularly those with paramagnetic centers or those undergoing dynamic processes in solution.
-
Paramagnetism: If your metal center is paramagnetic (e.g., Cu(II), high-spin Fe(II)), significant peak broadening and large chemical shift ranges are expected. In such cases, 1H NMR may not be the most informative technique. Consider alternative methods like EPR spectroscopy or solid-state NMR. For diamagnetic complexes (e.g., Ru(II), Zn(II)), broadening may indicate the presence of paramagnetic impurities. Ensure thorough purification of your complex.
-
Aggregation: The extended π-system of the styryl-bipyridine ligand can lead to aggregation in solution, causing signal broadening. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt aggregates. Using a more strongly coordinating solvent might also help.
-
Complex Dynamics: The complexity of tris(heteroleptic) complexes, where each ligand experiences a unique magnetic environment, can lead to very complicated 1D spectra.[1] Two-dimensional NMR techniques like COSY and HSQC are invaluable for assigning protons and carbons in these complex systems.[1]
-
Solvent Effects: The choice of deuterated solvent can significantly impact spectral resolution. Experiment with different solvents (e.g., DMSO-d6, CD3CN, CDCl3) to find the optimal conditions.
Question: I am having trouble obtaining a clean mass spectrum for my metal complex. What are some common issues?
Answer: Mass spectrometry of metal complexes can be complicated by fragmentation, isotopic patterns, and difficulty in ionization.
-
Ionization Technique: Electrospray ionization (ESI) is generally the most suitable technique for charged metal complexes. For neutral complexes, Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) might be more effective.
-
Fragmentation: Metal complexes can fragment in the mass spectrometer, leading to a complex pattern of peaks. Optimize the cone voltage and other instrumental parameters to minimize fragmentation and maximize the intensity of the molecular ion peak.
-
Isotopic Distribution: Remember that many transition metals have multiple stable isotopes. The observed mass spectrum will be a distribution of peaks corresponding to the different isotopic combinations. Compare the experimental isotopic pattern with a simulated pattern to confirm the identity of your complex.
Question: The UV-Vis absorption and fluorescence emission spectra of my complex are broad and featureless. What could be the reason?
Answer: The photophysical properties of these complexes are highly sensitive to their environment.
-
Aggregation-Induced Emission (AIE): Many styryl-bipyridine derivatives and their complexes exhibit AIE, meaning they are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation.[2][3] The broad, featureless spectra in solution could be due to this phenomenon. Try measuring the fluorescence in the solid state or in a solvent system that promotes aggregation (e.g., by adding a poor solvent like water to a solution in a good solvent like THF or DMSO).
-
Solvatochromism: The absorption and emission maxima of these complexes can be highly dependent on the polarity of the solvent. This solvatochromic effect arises from changes in the dipole moment of the complex upon electronic excitation. Record spectra in a range of solvents with varying polarities to characterize this behavior.
-
Concentration Effects: At high concentrations, self-absorption and quenching can lead to distorted spectral shapes and reduced emission intensity. It is crucial to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength, for accurate fluorescence measurements.
Crystallography
Question: I am struggling to grow X-ray quality single crystals of my metal complex. Do you have any tips?
Answer: Growing single crystals of large, and potentially charged, metal complexes can be a significant challenge. Patience and systematic variation of conditions are key.
-
Purity is Paramount: The starting material must be of the highest possible purity. Even small amounts of impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.
-
Solvent Selection: The choice of solvent is critical. You need a solvent in which your complex is sparingly soluble. A common technique is slow evaporation of a dilute solution. Alternatively, vapor diffusion, where a precipitant (a solvent in which the complex is insoluble) is slowly diffused into a solution of the complex, is often successful. Layering a solution of the complex with a less dense, miscible anti-solvent is another effective method.
-
Control Nucleation: The goal is to have a small number of nucleation sites to allow for the growth of large single crystals. Ensure your crystallization vessel is scrupulously clean and free of dust or scratches.
-
Patience and Minimal Disturbance: Crystal growth can take days, weeks, or even months. It is crucial to leave the crystallization setup undisturbed in a location with a stable temperature.
Quantitative Data Summary
The following tables summarize typical photophysical and electrochemical data for related bipyridine and styryl-bipyridine metal complexes to provide a reference for characterization.
Table 1: Photophysical Properties of Selected Ruthenium(II) Bipyridine Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| [Ru(bpy)3]2+ | 452 | 615 | 0.095 | 0.88 | Acetonitrile | [4] |
| [Ru(dmbpy)2(p-COOMe-styryl-bpy)]2+ | 460 | 625 | N/A | N/A | Acetonitrile | [1] |
| [Ru(bpy)2(4,4'-dihydroxy-bpy)]2+ | ~460 | N/A | N/A | N/A | Acetonitrile | [5][6] |
Table 2: Electrochemical Properties of Selected Ruthenium(II) Bipyridine Complexes
| Complex | E1/2 (V vs. Ag/AgCl) | Process | Solvent | Reference |
| [Ru(bpy)3]2+ | +1.26 | RuII/III | Acetonitrile | [7] |
| [Ru(bpy)2(4,4'-dihydroxy-bpy)]2+ (protonated) | +0.91 | RuII/III | Aqueous (pH < 2) | [5] |
| [Ru(bpy)2(4,4'-dihydroxy-bpy)]2+ (deprotonated) | +0.62 | RuII/III | Aqueous (pH > 6.8) | [5] |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Protocol 1: Synthesis of this compound Ligand
This protocol is a general guideline based on a Horner-Wadsworth-Emmons reaction and may require optimization.
-
Preparation of the Ylide:
-
To a solution of diethyl (4-hydroxybenzyl)phosphonate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases (if using NaH) and the solution becomes clear.
-
-
Wittig-Horner Reaction:
-
Cool the ylide solution to 0 °C and add a solution of 2,2'-bipyridine-4,4'-dicarbaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane/methanol).
-
Further purification can be achieved by recrystallization from a suitable solvent mixture (e.g., ethanol/water).
-
Protocol 2: General Synthesis of a Ruthenium(II) Complex
This is a general procedure for the synthesis of a [Ru(bpy)2(L)]2+ type complex, where L is the this compound ligand.
-
Reaction Setup:
-
In a round-bottom flask, combine cis-Ru(bpy)2Cl2·2H2O and a slight molar excess (e.g., 1.1 equivalents) of the this compound ligand.
-
Add a suitable solvent, such as ethanol/water (3:1 v/v) or N,N-dimethylformamide (DMF).
-
-
Complexation:
-
Reflux the reaction mixture under an inert atmosphere for 4-24 hours. The color of the solution should change, typically to a deep red or orange.
-
Monitor the reaction progress by TLC or UV-Vis spectroscopy.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of a suitable counter-ion salt (e.g., KPF6 or NH4PF6) to precipitate the complex.
-
Collect the precipitate by filtration, wash with water, and then a non-polar solvent like diethyl ether.
-
Purify the complex by recrystallization from a solvent mixture such as acetone/diethyl ether or acetonitrile/diethyl ether.
-
Protocol 3: Measurement of Fluorescence Quantum Yield
The comparative method using a well-characterized standard is recommended.[2][8]
-
Preparation of Solutions:
-
Prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.546) and the sample complex in the same solvent.
-
Prepare a series of dilutions of both the standard and the sample with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum of each solution.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental parameters.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where η is the refractive index of the solvent.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound metal complexes.
Caption: Experimental workflow for synthesis, characterization, and application studies.
Signaling Pathway
Many bipyridine metal complexes, when used in photodynamic therapy (PDT), induce cancer cell death through the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptosis pathway.
Caption: ROS-induced intrinsic apoptosis signaling pathway.
References
- 1. Photosensitized generation of singlet oxygen from ruthenium(ii) and osmium(ii) bipyridyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. iieta.org [iieta.org]
- 4. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. How To [chem.rochester.edu]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bipyridyl Ligands in Photodynamic Therapy: Featuring 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, leveraging the interplay of a photosensitizer, light, and oxygen to induce targeted cell death. At the heart of many effective photosensitizers are bipyridyl ligands, whose versatile structure allows for the fine-tuning of photophysical and biological properties. This guide provides a comparative analysis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and other notable bipyridyl ligands, supported by experimental data to inform the design of next-generation PDT agents.
Performance Comparison of Bipyridyl Ligands
The efficacy of a bipyridyl ligand-based photosensitizer in PDT is determined by several key performance indicators. These include its ability to absorb light, generate cytotoxic reactive oxygen species (ROS) like singlet oxygen (¹O₂), its efficiency in penetrating cancer cells, and its potency in inducing cell death upon photoactivation. Below, we compare this compound, often incorporated into metal complexes, with other bipyridyl-based systems.
Photophysical and Photochemical Properties
The ability of a photosensitizer to generate singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). A higher ΦΔ value generally correlates with greater PDT efficacy. The table below summarizes the ΦΔ for various Ru(II) complexes featuring different bipyridyl ligands.
| Ligand System | Complex Example | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Styryl-Bipyridine | [Ru(bpy)₂(H₂dpsb)]²⁺ (H₂dpsb = this compound) | ~0.68 - 0.77 | Acetonitrile | [1] |
| Unsubstituted Bipyridine | [Ru(bpy)₃]²⁺ | 0.57 | Acetonitrile | [2] |
| Bipyridine with Thiophene Groups | [Ru(bpy)₂(phen-thiophene₂)]²⁺ | 0.74 - 0.78 | Acetonitrile | |
| Bipyridine with Perylene Monoimide | [Ru(phen)₂(pPDI)]²⁺ | 0.57 | Acetonitrile | [3] |
| 6,6'-dihydroxybipyridine (deprotonated) | [(phen)₂Ru(6,6'-O⁻-bp)] | 0.87 | Methanol-d4 | [4] |
Note: The performance of the ligand is intrinsically linked to the metal center and the overall complex structure.
In Vitro Phototoxicity
The phototoxicity of a photosensitizer is a direct measure of its ability to kill cancer cells upon light activation. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The phototoxic index (PI) is the ratio of the IC50 in the dark to the IC50 under illumination, with a higher PI indicating greater light-induced selectivity.
| Ligand in Ru(II) Complex | Cell Line | IC50 (Light) (µM) | Phototoxic Index (PI) | Reference |
| 4,4'-di(styryl)-2,2'-bipyridine derivative | HeLa | 0.1 - 1 | >100 | [1] |
| Strained Bipyridine (e.g., with bathocuproine) | B16-F10 | < 0.1 | >900 | [5] |
| Unsubstituted Bipyridine | MET1 | >100 | - | [6] |
| Bipyridine with dppz ligand | HeLa | low µM range | >150 |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following sections detail the methodologies for the key experiments cited in this guide.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is determined by a comparative method using a well-characterized standard photosensitizer.
Caption: A standard procedure for assessing phototoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the photosensitizer and incubate for a specific period.
-
Irradiation: Expose the cells to a light source at a specific wavelength and dose. A parallel plate is kept in the dark as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value. [7][8][9][10]
Cellular Uptake Analysis
The efficiency of a photosensitizer's entry into cancer cells can be qualitatively and quantitatively assessed using confocal microscopy and flow cytometry, respectively.
Workflow for Cellular Uptake Analysis
Caption: Parallel workflows for qualitative and quantitative cellular uptake analysis.
Protocols:
-
Confocal Microscopy:
-
Grow cells on coverslips and incubate with the fluorescent photosensitizer.
-
Wash the cells to remove any unbound compound.
-
Fix the cells and mount them on microscope slides.
-
Image the cells using a confocal microscope to visualize the subcellular localization of the photosensitizer. [11][12][13][14][15]* Flow Cytometry:
-
Treat cells in suspension or harvested from a plate with the photosensitizer.
-
Wash the cells and resuspend them in a suitable buffer.
-
Analyze the cell suspension using a flow cytometer, exciting the photosensitizer with an appropriate laser and measuring the emitted fluorescence.
-
The mean fluorescence intensity of the cell population provides a quantitative measure of cellular uptake. [16][17][18][19][20][21]
-
Signaling Pathways in PDT-Induced Cell Death
Upon photoactivation, bipyridyl ligand-based photosensitizers primarily induce two forms of cell death: apoptosis and necrosis. The specific pathway activated often depends on the subcellular localization of the photosensitizer and the dose of light delivered.
Apoptotic Pathway
Apoptosis, or programmed cell death, is a highly regulated process that is a common outcome of PDT.
PDT-Induced Apoptotic Signaling Pathway
Caption: Key signaling events in PDT-induced apoptosis.
Photosensitizers that localize in the mitochondria can directly damage this organelle, leading to the release of cytochrome c. [22]This release is regulated by the Bcl-2 family of proteins. [23][24][25][26]Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell. [22][24][27][28]Alternatively, photosensitizers accumulating in the endoplasmic reticulum (ER) can induce ER stress and the unfolded protein response (UPR), which can also lead to caspase activation and apoptosis. [1][29][30][31][32]
Conclusion
The strategic design of bipyridyl ligands is a cornerstone of advancing photodynamic therapy. This compound and its derivatives have demonstrated significant promise due to their favorable photophysical properties and potent phototoxicity. By providing a framework for comparing these and other bipyridyl ligands through standardized experimental data and protocols, this guide aims to facilitate the rational design of more effective and selective photosensitizers for the future of cancer treatment.
References
- 1. Involvement of endoplasmic reticulum stress and cell death by synthesized Pa-PDT in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced cellular uptake and photochemotherapeutic potential of a lipophilic strained Ru(ii) polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blochlab.com [blochlab.com]
- 15. Confocal laser scanning microscopic photoconversion: a new method to stabilize fluorescently labeled cellular elements for electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric technique for quantitating cytotoxic response to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 22. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 27. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 29. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Endoplasmic Reticulum Stress and Unfolded Protein Response in Breast Cancer: The Balance between Apoptosis and Autophagy and Its Role in Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Unfolded Protein Response of the Endoplasmic Reticulum in Tumor Progression and Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Endoplasmic Reticulum Stress and Cancer: Could Unfolded Protein Response Be a Druggable Target for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Ion Sensing: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine vs. Terpyridine-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of metal ions is crucial across a spectrum of scientific disciplines, from environmental monitoring to understanding biological processes and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity and real-time detection. This guide provides a detailed comparison of two important classes of ligands used in the construction of these sensors: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its derivatives, and the well-established terpyridine-based systems. While direct comparative studies on this compound are limited, this guide draws on data from structurally similar styryl-bipyridine derivatives to provide a valuable performance overview.
Core Ligand Structures
This compound belongs to a class of compounds characterized by a 2,2'-bipyridine core functionalized with styryl groups. The extended π-conjugation provided by the styryl moieties often leads to desirable photophysical properties, including strong fluorescence. The hydroxyl groups can also play a role in metal ion coordination and modulation of the sensor's electronic properties.
Terpyridine is a tridentate ligand that forms stable complexes with a wide range of metal ions.[1] Its rigid structure and strong chelating ability make it a popular building block for chemosensors.[1] The photophysical and binding characteristics of terpyridine-based sensors can be finely tuned through structural modifications at various positions on the terpyridine scaffold.[1]
Performance Comparison in Metal Ion Sensing
The efficacy of a fluorescent chemosensor is determined by several key performance indicators, including its sensitivity (limit of detection), selectivity for the target metal ion, and the nature of its response (e.g., "turn-on" or "turn-off" fluorescence). The following tables summarize the available quantitative data for representative styryl-bipyridine and terpyridine-based sensors.
Styryl-Bipyridine Derivatives as Metal Ion Sensors
| Ligand/Sensor | Target Metal Ion | Limit of Detection (LOD) | Selectivity | Response Type | Solvent | Reference |
| 5,5'-distyryl-2,2'-bipyridyl derivative | Zn²⁺ | Data not specified | Selective for Zn²⁺ over other transition metals | "Turn-on" fluorescence | THF | [2][3] |
Terpyridine-Based Metal Ion Sensors
Terpyridine-based sensors have been extensively studied for the detection of a variety of metal ions. Their performance metrics are well-documented in the scientific literature.
| Ligand/Sensor | Target Metal Ion(s) | Limit of Detection (LOD) | Key Features | Solvent | Reference(s) |
| Terpyridine Derivative 1 | Fe²⁺, Fe³⁺ | 0.18 µM (Fe²⁺), 1.41 µM (Fe³⁺) | Colorimetric sensor | Ethanol | [4] |
| Terpyridine Derivative 2 | Fe²⁺, Fe³⁺, Cr³⁺, Zn²⁺, Cd²⁺ | 2.22 µM (Fe²⁺), 0.22 µM (Fe³⁺), 11.63 µM (Cr³⁺), 0.31 µM (Zn²⁺), 2.50 µM (Cd²⁺) | Colorimetric for Fe²⁺, Fe³⁺, Cr³⁺; Fluorometric for Zn²⁺, Cd²⁺ | Ethanol | [4] |
| Europium-Terpyridine MOF | Fe³⁺ | Not specified (Ksv = 4.1 x 10³ L/mol) | Fast response (~1 min), High sensitivity | Aqueous | [5][6] |
| Phenyl-terpyridine-Cu(II) Complex | H₂S | 2.2 µM | "Turn-on" fluorescence via metal displacement | Aqueous Buffer | [7] |
| Phenyl-terpyridine-Zn(II) Complex | H₂S | 31 µM | "Turn-off" fluorescence via metal displacement | Aqueous Buffer | [7] |
Signaling Pathways and Experimental Workflow
The interaction between the chemosensor and the target metal ion triggers a change in the sensor's fluorescence properties. This is often due to processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
General Signaling Pathway for a "Turn-on" Fluorescent Sensor
Caption: "Turn-on" fluorescence sensing mechanism.
Typical Experimental Workflow for Metal Ion Detection
Caption: Experimental workflow for metal sensing.
Experimental Protocols
Synthesis of a Terpyridine-Based Sensor (General Example)
The synthesis of terpyridine-based sensors often involves the functionalization of the 4'-position of the 2,2':6',2''-terpyridine core. A common approach is the Kröhnke reaction, followed by further modifications to introduce desired signaling units or solubility-enhancing groups.
Materials:
-
Substituted benzaldehyde
-
2-acetylpyridine
-
Ammonium acetate
-
Ethanol
-
Appropriate reagents for further functionalization
Procedure:
-
A mixture of the substituted benzaldehyde, 2-acetylpyridine, and ammonium acetate in ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the 4'-substituted terpyridine.
-
Further synthetic steps are carried out to attach fluorophores or other functional groups as required for the specific sensor design.
Metal Ion Sensing using Fluorescence Titration
This protocol outlines a general procedure for evaluating the performance of a fluorescent chemosensor.
Materials and Equipment:
-
Stock solution of the chemosensor in a suitable solvent (e.g., ethanol, THF, or a buffered aqueous solution).
-
Stock solutions of various metal ions (e.g., chlorides or nitrates) of known concentrations.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
A solution of the chemosensor with a fixed concentration (e.g., 10 µM) is prepared in the chosen solvent system.
-
The fluorescence spectrum of the free sensor solution is recorded.
-
Aliquots of the stock solution of the target metal ion are incrementally added to the sensor solution.
-
After each addition, the solution is allowed to equilibrate, and the fluorescence spectrum is recorded.
-
This process is repeated until no significant change in fluorescence is observed, indicating saturation of the sensor.
-
To assess selectivity, the same procedure is repeated with a range of other metal ions.
-
The limit of detection (LOD) is typically calculated from the titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.[8]
Conclusion
Both styryl-bipyridine and terpyridine ligands are valuable platforms for the development of fluorescent chemosensors for metal ions. Terpyridine-based sensors are well-established, with a wealth of available data demonstrating their versatility and tunability for detecting a wide array of metal ions with high sensitivity.
While specific performance data for this compound in metal sensing is not extensively documented, the performance of analogous styryl-bipyridine derivatives suggests their potential, particularly for selective "turn-on" sensing of specific ions like Zn²⁺. The extended conjugation of these systems can be advantageous for achieving long-wavelength emission, which is beneficial for biological applications.
The choice between these two classes of ligands will depend on the specific application, the target metal ion, and the desired sensing mechanism. Further research into the metal sensing capabilities of a broader range of styryl-bipyridine derivatives, including the title compound, is warranted to fully explore their potential and enable more direct and comprehensive comparisons with the established terpyridine systems.
References
- 1. researchgate.net [researchgate.net]
- 2. “Turn-on” fluorescent sensor for the selective detection of zinc ion by a sterically-encumbered bipyridyl-based receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. "Turn-on" fluorescent sensor for the selective detection of zinc ion by a sterically-encumbered bipyridyl-based receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fast-response-and-high-sensitivity-europium-metal-organic-framework-fluorescent-probe-with-chelating-terpyridine-sites-for-fe-3 - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence determination of Fe( iii ) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05144C [pubs.rsc.org]
Comparative Analysis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine-Based Fluorescent Probes for Amyloid-β Detection
A detailed guide for researchers on the performance, cross-reactivity, and experimental application of a promising class of fluorescent probes for the detection of amyloid-β aggregates, a key hallmark of Alzheimer's disease.
This guide provides a comprehensive comparison of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine (HSB)-based fluorescent probes with other established alternatives for the detection of amyloid-β (Aβ) aggregates. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the selection and application of these probes in their studies.
Introduction to HSB-Based Fluorescent Probes
Fluorescent probes are indispensable tools in the study of neurodegenerative diseases, particularly for the detection and quantification of protein aggregates such as amyloid-β plaques. The this compound (HSB) scaffold has emerged as a promising candidate due to its favorable photophysical properties and affinity for Aβ aggregates. HSB and its analogs are part of the styryl-based family of fluorescent dyes, which are known to exhibit significant fluorescence enhancement upon binding to the β-sheet structures characteristic of amyloid fibrils. This interaction is believed to restrict the intramolecular rotation of the probe, leading to a pronounced increase in fluorescence quantum yield.
Performance Comparison with Alternative Probes
The efficacy of a fluorescent probe is determined by several key parameters, including its binding affinity (Kd) to Aβ aggregates, the fold-increase in fluorescence upon binding, and its excitation and emission wavelengths. Below is a comparative summary of HSB-related probes and other widely used fluorescent probes for Aβ detection.
| Probe Class | Probe Name | Excitation (nm) | Emission (nm) | Binding Affinity (Kd) | Fluorescence Enhancement (Fold) | Reference |
| Styryl-Bipyridine | HSB Analog | ~450 | ~630 | 1.84 µM | ~41 | [1] |
| Thioflavin | Thioflavin T (ThT) | ~450 | ~482 | 2.3 µM | >100 | [1] |
| Stilbene | BTA-1 | Not Specified | >550 | 0.30 µM | 4.1 | [1] |
| Curcumin Analog | CRANAD-2 | ~650 | ~805 (unbound), ~715 (bound) | 38.0 nM | ~70 | |
| Chalcone | Probe 5 | Not Specified | Not Specified | 1.59 µM | Not Specified | [1] |
| Chalcone | Probe 6 | Not Specified | Not Specified | 2.30 µM | Not Specified | [1] |
Note: Data for a specific HSB analog is used as a representative for the class. Properties can vary between different derivatives.
Cross-Reactivity Profile
A critical aspect of a fluorescent probe's utility is its selectivity for the target analyte over other biologically relevant molecules, particularly other amyloidogenic proteins implicated in neurodegenerative diseases such as tau and α-synuclein. While specific cross-reactivity data for this compound is not extensively published, studies on structurally related styryl-based probes offer valuable insights. For instance, some styrylquinoline derivatives have been shown to exhibit moderate selectivity for α-synuclein aggregates over Aβ aggregates.[2] Conversely, other probes have been specifically designed to be highly selective for Aβ over tau and α-synuclein.[3]
Generally, styryl-based probes are designed to bind to the cross-β-sheet secondary structure common to amyloid fibrils. Therefore, a degree of cross-reactivity with other amyloid proteins is possible. Rigorous experimental validation is crucial to ascertain the selectivity of any given probe.
Experimental Protocols
General Protocol for Aβ Aggregation and Probe Fluorescence Assay
This protocol outlines the basic steps for inducing Aβ aggregation and measuring the fluorescence response of a probe.
-
Preparation of Aβ Monomers:
-
Dissolve synthetic Aβ peptide (e.g., Aβ1-42) in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure monomerization.
-
Remove the HFIP by evaporation under a gentle stream of nitrogen or by lyophilization.
-
Resuspend the peptide film in a buffer such as phosphate-buffered saline (PBS) at the desired concentration.
-
-
Induction of Aggregation:
-
Incubate the Aβ monomer solution at 37°C with gentle agitation for a specified period (hours to days) to induce fibril formation.
-
-
Fluorescence Measurement:
-
Prepare solutions of the fluorescent probe in the same buffer.
-
In a microplate reader, mix the aggregated Aβ solution with the fluorescent probe solution at various concentrations.
-
Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.
-
As a control, measure the fluorescence of the probe in the presence of monomeric Aβ and in buffer alone.
-
Protocol for Assessing Cross-Reactivity
To evaluate the selectivity of a fluorescent probe, its fluorescence response to Aβ aggregates is compared with its response to other amyloidogenic proteins.
-
Prepare Aggregates of Different Proteins:
-
Following established protocols, prepare fibrillar aggregates of Aβ, tau, and α-synuclein.
-
-
Fluorescence Titration:
-
For each protein aggregate, perform a fluorescence titration experiment by adding increasing concentrations of the protein to a fixed concentration of the fluorescent probe.
-
Measure the fluorescence intensity at each concentration point.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of protein concentration for each protein.
-
Compare the fluorescence enhancement and binding affinities (if calculable) of the probe for Aβ versus the other amyloid proteins. A significantly higher response to Aβ indicates good selectivity.
-
Visualizing the Amyloid-β Aggregation Pathway and Experimental Workflow
To better understand the context in which these fluorescent probes are utilized, the following diagrams illustrate the Aβ aggregation pathway and a typical experimental workflow for probe evaluation.
References
Benchmarking the Two-Photon Absorption Cross-Section of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two-photon absorption (2PA) cross-section of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine derivatives against other commonly used two-photon absorbing compounds. The objective is to offer a valuable resource for selecting appropriate chromophores for applications such as two-photon microscopy, photodynamic therapy, and optical data storage. This guide summarizes quantitative 2PA data, presents detailed experimental protocols for its measurement, and visualizes key experimental workflows.
Comparative Analysis of Two-Photon Absorption Cross-Sections
The two-photon absorption cross-section (δ_TPA) is a critical parameter that quantifies the efficiency of a molecule to simultaneously absorb two photons. A higher δ_TPA value is generally desirable for most applications. Below is a comparison of the reported δ_TPA for a derivative of this compound and other well-established two-photon absorbing fluorophores.
| Compound Class | Specific Compound | Peak 2PA Cross-Section (δ_TPA) [GM] | Wavelength (nm) | Solvent |
| Styryl-Bipyridine Derivative | 4,4'-Bis(para-di-n-butylaminostyryl)-2,2'-bipyridine (NBu2bipy) | ~1100 | ~800 | Toluene |
| Rhodamine Dyes | Rhodamine B | ~20-200 | ~800-840 | Methanol |
| BODIPY Derivatives | ZL-61 | 8321 | 800 | Toluene |
| ZL-22 | 1864 | 800 | Toluene | |
| BODIPY with distyryl group and phenol unit | 74 | 800 | THF | |
| BODIPY with distyryl group and -COOMe unit | 81 | 800 | THF | |
| Fluorene Derivatives | 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300-1900 | ~660 | Various |
| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~1300-1900 | ~660 | Various | |
| Common Dyes | Fluorescein | ~10-40 | ~780-820 | Water (pH 11) |
Note: 1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. The 2PA cross-section is dependent on various factors including the molecular structure, solvent polarity, and excitation wavelength. The data presented here is for comparative purposes and has been compiled from various literature sources.
Experimental Protocols for Measuring Two-Photon Absorption Cross-Section
The two-photon absorption cross-section is typically measured using one of two primary techniques: the Z-scan method or the two-photon excited fluorescence (TPEF) method.
Z-Scan Technique
The Z-scan technique is a sensitive method for measuring both the nonlinear refractive index and the nonlinear absorption coefficient of a material. The open-aperture Z-scan configuration is specifically used to determine the two-photon absorption cross-section.
Experimental Workflow for Open-Aperture Z-Scan:
Caption: Workflow for determining the two-photon absorption cross-section using the open-aperture Z-scan technique.
Detailed Methodology:
-
Sample Preparation: Dissolve the compound of interest in a suitable solvent with high optical quality. The concentration should be adjusted to ensure a linear transmittance of >95% at the excitation wavelength to minimize linear absorption effects. The sample is contained in a cuvette with a known path length (typically 1-2 mm).
-
Optical Setup: A femtosecond pulsed laser is used as the excitation source. The laser beam is passed through a variable attenuator to control the input intensity. A beam splitter is used to direct a small fraction of the beam to a reference detector to monitor and correct for laser power fluctuations. The main beam is focused by a lens, and the sample is mounted on a computer-controlled translation stage that moves it along the beam propagation axis (z-axis) through the focal point. A collecting lens is placed after the sample to gather the entire transmitted beam onto the main detector. For an open-aperture measurement, no aperture is placed before the detector.
-
Data Acquisition: The sample is translated along the z-axis, and the transmitted intensity is recorded by both the main and reference detectors at each position.
-
Data Analysis: The normalized transmittance is calculated by dividing the signal from the main detector by that of the reference detector. The resulting plot of normalized transmittance versus z-position will show a valley at the focal point (z=0) for a material with two-photon absorption. The depth of this valley is related to the nonlinear absorption coefficient (β). By fitting the experimental data to the theoretical Z-scan equation, β can be extracted. The two-photon absorption cross-section (δ_TPA) is then calculated from β using the following equation:
δ_TPA = (hνβ) / (N_A * C)
where h is Planck's constant, ν is the frequency of the incident light, N_A is Avogadro's number, and C is the concentration of the sample.
Two-Photon Excited Fluorescence (TPEF) Technique
The TPEF method is a highly sensitive technique that is particularly suitable for fluorescent molecules. It relies on measuring the fluorescence emission intensity following two-photon absorption.
Experimental Workflow for TPEF:
Caption: Workflow for determining the two-photon action cross-section using the two-photon excited fluorescence (TPEF) technique.
Detailed Methodology:
-
Sample and Reference Preparation: Prepare a solution of the sample compound and a solution of a well-characterized reference standard (e.g., Rhodamine B or Fluorescein) in the same solvent. The concentrations should be low enough to avoid inner filter effects.
-
Optical Setup: A tunable femtosecond laser is used for excitation. The laser beam is focused into the sample cuvette. The fluorescence emission is collected at a 90-degree angle to the excitation beam path using appropriate collection optics (e.g., a lens or microscope objective). An emission filter is used to block any scattered excitation light from reaching the detector (a spectrometer or a photomultiplier tube).
-
Data Acquisition: The two-photon excited fluorescence spectrum of the sample is recorded at various excitation wavelengths. The fluorescence intensity of the reference standard is also measured under identical experimental conditions (same excitation wavelength, power, and focusing conditions).
-
Data Analysis: The two-photon action cross-section (the product of the two-photon absorption cross-section and the fluorescence quantum yield, δ_TPA * Φ) of the sample can be determined by comparing its fluorescence intensity to that of the reference standard using the following equation:
(δ_TPA * Φ)_sample = (δ_TPA * Φ)_ref * (I_sample / I_ref) * (C_ref / C_sample) * (n_sample / n_ref)
where I is the integrated fluorescence intensity, C is the concentration, and n is the refractive index of the solvent. To obtain the absolute δ_TPA, the fluorescence quantum yield (Φ) of the sample needs to be independently measured.
Conclusion
The derivative of this compound, specifically the NBu2bipy compound, exhibits a significant two-photon absorption cross-section, making it a promising candidate for various nonlinear optical applications. When compared to standard fluorophores like Rhodamine B and Fluorescein, it shows a considerably higher 2PA efficiency. However, its performance relative to highly optimized structures like certain BODIPY and fluorene derivatives indicates that there is still room for improvement through molecular engineering. The choice of a two-photon absorbing material will ultimately depend on the specific requirements of the application, including the desired excitation wavelength, solubility, and photostability. The experimental protocols provided in this guide offer a standardized approach for researchers to characterize and benchmark new and existing two-photon absorbing materials.
Comparative Cytotoxicity of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine Metal Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of metal complexes featuring the 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine ligand. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes experimental workflows and potential signaling pathways to aid in the development of novel metallodrugs for cancer therapy.
Introduction
Metal-based compounds represent a cornerstone in the history of cancer chemotherapy, with cisplatin being a landmark example. The therapeutic efficacy of these compounds is often attributed to their ability to interact with cellular macromolecules, particularly DNA, leading to cell cycle arrest and apoptosis. The 2,2'-bipyridine scaffold and its derivatives have emerged as versatile ligands in the design of new metal complexes with potent anticancer activity. Their planar structure and strong coordinating ability allow for the formation of stable complexes with a variety of transition metals, including platinum, ruthenium, and gold.
The ligand this compound is of particular interest due to its extended π-system, which can influence the photophysical and electronic properties of its metal complexes, potentially leading to novel mechanisms of action, such as photodynamic therapy. The hydroxystyryl moieties can also enhance the biological activity and solubility of the complexes. This guide aims to provide a comparative analysis of the cytotoxicity of different metal complexes of this promising ligand, drawing upon available data for structurally related compounds to offer insights into their potential as anticancer agents.
Data Presentation: Comparative Cytotoxicity
Disclaimer: The following tables are compiled from different studies and are intended for informational purposes to highlight general trends. The experimental conditions, cell lines, and specific ligands vary between studies, and therefore, a direct comparison of IC50 values should be made with caution.
Table 1: Cytotoxicity of Platinum-Bipyridine Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [PtCl2(4,4'-bis(methoxy)-2,2'-bipyridine)] | A549 (Lung) | < 10 | [1] |
| [PtCl2(4,4'-bis(3-methoxy-n-propyl)-2,2'-bipyridine)] | A549 (Lung) | < 10 | [1] |
| [PtCl2(4,4'-diethoxy-2,2'-bipyridine)] | A549 (Lung) | ~20 | [2] |
| [PtCl2(4,4'-dibutoxy-2,2'-bipyridine)] | A549 (Lung) | ~5 | [2] |
Table 2: Cytotoxicity of Ruthenium-Bipyridine Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [Ru(bpy)2(L)]PF6 (L = various substituted pyridines) | HeLa (Cervical) | Moderate Activity | [3] |
| [Ru(II)-arene-(4,4'-(X)2-2,2'-bipyridine)Cl]Cl | T24 (Bladder) | Higher than cisplatin | [4] |
| [Ru(dip)2(bpy-SC)]2+ | A549 (Lung) | 4-13 | [5] |
| [Ru(II) complex of quercetin with 2,2'-bipyridine] | MCF-7 (Breast) | 0.39 | [3] |
Table 3: Cytotoxicity of Gold-Bipyridine Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [Au(Bipydc)(DMDTC)]Cl2 | A549 (Lung) | ~3 | [6] |
| [Au(Bipydc)(DEDTC)]Cl2 | MCF-7 (Breast) | ~3 | [6] |
| [Au(Bipydc)(DBDTC)]Cl2 | HeLa (Cervical) | ~3 | [6] |
| [Au(bipy)Cl2]+ | A549 (Lung) | Best among tested Au complexes | [1] |
Experimental Protocols
Synthesis of this compound Ligand
A general synthetic route to styryl-bipyridine ligands involves a Horner-Wadsworth-Emmons reaction between a bipyridine-dialdehyde and a suitable phosphonate ylide.
Materials:
-
4,4'-Diformyl-2,2'-bipyridine
-
Diethyl (4-hydroxybenzyl)phosphonate
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of sodium hydride in dry THF under an inert atmosphere, add a solution of diethyl (4-hydroxybenzyl)phosphonate in dry THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4,4'-diformyl-2,2'-bipyridine in dry THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound ligand.
General Synthesis of Metal Complexes
The synthesis of the metal complexes typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Example for a Platinum(II) Complex:
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).
-
Add an equimolar amount of potassium tetrachloroplatinate(II) (K2[PtCl4]) dissolved in a minimum amount of water.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
The resulting precipitate, the platinum complex, is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried under vacuum.
Example for a Ruthenium(II) Complex:
-
Reflux a mixture of RuCl3·3H2O and an excess of the this compound ligand in a solvent like ethanol or a mixture of ethanol and water for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed, and purified, often by column chromatography.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of metal complexes.
Proposed Signaling Pathway for Apoptosis Induction
Caption: A plausible signaling pathway for apoptosis induction by metal complexes.
References
- 1. Cytotoxicity of gold(III) complexes on A549 human lung carcinoma epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Reproducibility of photophysical measurements for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Photophysical Properties
The following table summarizes the key photophysical parameters for the selected fluorescent dyes. It is important to note that these values can be influenced by the solvent environment; therefore, the solvent used for each measurement is specified.
| Fluorescent Dye | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Solvent |
| (E,E)-1,4-Bis(4-methoxystyryl)benzene | 398 | 452 | 0.89 | 1.2 | Cyclohexane |
| Thioflavin T | 412 | 490 | 0.0003 | 0.03 | Water |
| 416 | 485 | 0.45 | 2.8 | Ethanol | |
| Congo Red | 497 | 610 | 0.011 | 2.8 | Water[1][2][3][4] |
| BODIPY-FL | 503 | 512 | >0.9 | ~5-7 | Methanol |
| BODIPY 630/650 | 625[5] | 642[5] | ~0.9 | ~2-3 | Methanol |
Experimental Protocols
To ensure the reproducibility of photophysical measurements, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for determining fluorescence quantum yield and fluorescence lifetime.
Relative Fluorescence Quantum Yield Measurement
The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a widely used technique for determining the fluorescence quantum yield.[6][7][8][9][10]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same solvent as the sample. The standard should absorb at a similar wavelength to the sample.
-
Solvent (spectroscopic grade)
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the selected excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the quantum yield (Φ_x) of the sample using the following equation:
Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard
-
m_x and m_st are the slopes of the linear fits for the sample and standard, respectively
-
η_x and η_st are the refractive indices of the sample and standard solutions (if the solvents are different)
-
Fluorescence Lifetime Measurement using Time-Correlated Single-Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.[11][12][13][14][15]
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Sample solution in a suitable cuvette.
-
Scattering solution (e.g., dilute colloidal silica) for measuring the instrument response function (IRF).
Procedure:
-
Measure the Instrument Response Function (IRF):
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the TCSPC decay curve for the scattered light. This represents the time profile of the excitation pulse as convoluted with the detector response.
-
-
Measure the Sample Fluorescence Decay:
-
Replace the scattering solution with the sample solution.
-
Set the appropriate excitation and emission wavelengths for the sample.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Deconvolute the measured sample decay with the IRF using appropriate software.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by the chi-squared (χ²) value.
-
Mandatory Visualization
Caption: Experimental workflows for determining relative fluorescence quantum yield and fluorescence lifetime.
Caption: Jablonski diagram illustrating the photophysical processes of fluorescence.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Spectrum [BODIPY 630/650] | AAT Bioquest [aatbio.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. jasco-global.com [jasco-global.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. horiba.com [horiba.com]
- 12. Time-correlated single-photon counting (TCSPC) [bio-protocol.org]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 15. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
Evaluating Novel Photosensitizers: A Comparative Guide Framework for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
A direct comparative analysis of the efficacy of the specific photosensitizer 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine against various cancer cell lines is not feasible at this time due to a lack of published experimental data in the public domain. However, this guide provides a comprehensive framework and standardized methodologies for researchers and drug development professionals to conduct such an evaluation. The following sections detail the typical experimental data required, the protocols to obtain it, and the conceptual workflows and biological pathways involved in photodynamic therapy (PDT).
Photodynamic therapy is a promising cancer treatment modality that utilizes a photosensitizer, light, and oxygen to induce targeted cell death.[1][2] The efficacy of a photosensitizer is determined by its photophysical properties, its ability to be taken up by cancer cells, and its efficiency in generating cytotoxic reactive oxygen species (ROS) upon light activation.[3][4] This guide will use the structure of this compound as a template to outline the necessary evaluations.
Comparative Efficacy Data
A crucial aspect of evaluating a novel photosensitizer is the direct comparison of its phototoxic effects across a panel of cancer cell lines. The data should be presented in a clear and structured format to allow for easy interpretation and comparison with existing photosensitizers.
Table 1: Hypothetical Efficacy Profile of a Novel Photosensitizer
| Cancer Cell Line | Type of Cancer | Photosensitizer Concentration (µM) for IC50 (Light) | IC50 (Dark) (µM) | Cellular Uptake (relative fluorescence units) | Intracellular ROS Generation (fold change) |
| MCF-7 | Breast Adenocarcinoma | Data Point | >100 | Data Point | Data Point |
| A549 | Lung Carcinoma | Data Point | >100 | Data Point | Data Point |
| HeLa | Cervical Carcinoma | Data Point | >100 | Data Point | Data Point |
| U87 MG | Glioblastoma | Data Point | >100 | Data Point | Data Point |
| PC-3 | Prostate Cancer | Data Point | >100 | Data Point | Data Point |
This table serves as a template for presenting experimental findings. IC50 values represent the concentration of the photosensitizer required to inhibit 50% of cell growth under light irradiation and in the dark. Cellular uptake and ROS generation are key indicators of the photosensitizer's mechanism of action.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of new therapeutic agents. The following are standard methodologies for assessing the efficacy of a novel photosensitizer.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, U87 MG, PC-3) and a non-cancerous control cell line (e.g., HaCaT) should be used.
-
Culture Conditions: Cells are to be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then incubated with varying concentrations of the photosensitizer (e.g., 0.1 to 100 µM) for a predetermined time (e.g., 24 hours) in the dark.
-
Irradiation: Following incubation, the medium is replaced with fresh, drug-free medium. The cells designated for the "light" condition are irradiated with a light source of a specific wavelength (corresponding to the absorption maximum of the photosensitizer) and a defined light dose (e.g., 1-20 J/cm²).[5] The "dark" control plates are not irradiated.
-
MTT Incubation: After irradiation, the cells are incubated for a further 24-48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Data Analysis: The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cellular Uptake Study
-
Incubation: Cells are seeded in 24-well plates and incubated with a fixed concentration of the photosensitizer for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Quantification: At each time point, the cells are washed with PBS, lysed with a suitable buffer (e.g., RIPA buffer), and the intracellular photosensitizer concentration is measured using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths. The results can be normalized to the total protein content of the cell lysate.
Intracellular Reactive Oxygen Species (ROS) Detection
-
Staining: Cells are seeded in a 96-well black plate and treated with the photosensitizer as in the cytotoxicity assay. After the incubation period, the cells are washed and loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes.
-
Irradiation and Measurement: The cells are then irradiated with the same light dose as in the cytotoxicity assay. The fluorescence intensity is measured immediately after irradiation using a fluorescence microplate reader. The fold change in ROS generation is calculated relative to untreated control cells.[3]
Visualizing the Process and Pathway
Understanding the experimental workflow and the underlying biological mechanisms is crucial for the rational design and evaluation of photosensitizers.
Caption: Experimental workflow for assessing a novel photosensitizer's efficacy.
The ultimate goal of photodynamic therapy is to induce cancer cell death. This is primarily achieved through the generation of ROS, which can trigger apoptosis or necrosis.[1]
Caption: Generalized signaling pathways of PDT-induced cancer cell death.
By following this structured approach, researchers can systematically evaluate the potential of this compound or any other novel photosensitizer, contributing valuable, comparable data to the field of photodynamic therapy.
References
- 1. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy for cancer: mechanisms, photosensitizers, nanocarriers, and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor‐Specific Drug Release and Reactive Oxygen Species Generation for Cancer Chemo/Chemodynamic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Elevation of ROS Generation for Effective Cancer Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Amyloid-Beta Detection: Benchmarking Against a Novel Bipyridine Scaffold
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate detection and quantification of amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease. This guide provides a comparative analysis of the commercially available fluorescent probes, Thioflavin T and K114, and discusses the potential of the novel compound 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine as a fluorescent probe in this context.
Performance Characteristics of Fluorescent Probes
The efficacy of a fluorescent probe for Aβ detection is determined by several key photophysical parameters. An ideal probe exhibits a significant increase in fluorescence quantum yield upon binding to Aβ aggregates, along with distinct excitation and emission maxima that are well-separated from autofluorescence in biological samples.
| Property | Thioflavin T | K114 | This compound |
| Excitation Max (λex) | ~440-450 nm (bound to Aβ)[1] | ~370 nm (pH 8.5), ~395 nm (pH 10.5) | Not Experimentally Determined |
| Emission Max (λem) | ~482-485 nm (bound to Aβ)[1] | ~450 nm (pH 8.5), ~520 nm (pH 10.5) | Not Experimentally Determined |
| Quantum Yield (Φ) | ~0.43 (bound to Aβ)[1] | Not Reported | Not Experimentally Determined |
| Binding Affinity (Kd) | - | EC50 = 20 - 30 nM | Not Experimentally Determined |
| Molecular Weight | 318.86 g/mol [1] | 393.27 g/mol | 420.48 g/mol |
| Key Features | Cationic benzothiazole dye, significant fluorescence enhancement upon binding to β-sheets.[1] | Amyloid fibril-specific, fluorescence is pH-dependent. | Contains a metal-chelating bipyridine core, which may offer additional functionalities. |
Experimental Methodologies
Accurate comparison of fluorescent probes necessitates standardized experimental protocols. Below are detailed methodologies for key experiments typically performed to characterize these compounds.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) of a sample is determined relative to a well-characterized standard with a known quantum yield.
Protocol:
-
Prepare a series of five to six dilutions of both the sample and a suitable fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorbance spectra of all solutions. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Amyloid-Beta Aggregation Assay using Thioflavin T
This assay monitors the kinetics of Aβ fibril formation.
Protocol:
-
Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Prepare monomeric Aβ peptide by dissolving lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in buffer.
-
Initiate the aggregation reaction by incubating the Aβ solution at 37°C with continuous agitation.
-
At various time points, take aliquots of the Aβ solution and add them to the Thioflavin T solution in a microplate.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot fluorescence intensity versus time to observe the aggregation kinetics.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Styryl-Based Probes for Amyloid Detection
Styryl-based fluorescent probes, such as K114 and likely this compound, function through a mechanism involving restricted rotation upon binding to the β-sheet structures of amyloid fibrils. In solution, these molecules can freely rotate around their single bonds, which leads to non-radiative decay pathways and low fluorescence. When they bind to the hydrophobic channels of amyloid fibrils, this rotation is hindered, resulting in a significant enhancement of their fluorescence quantum yield.
Caption: Binding of a styryl-based probe to Aβ fibrils restricts rotation, enhancing fluorescence.
Workflow for Comparative Analysis of Fluorescent Probes
A systematic workflow is essential for the objective comparison of different fluorescent probes for amyloid detection. This involves initial characterization of the probes' photophysical properties, followed by evaluation of their performance in binding assays with Aβ aggregates.
Caption: A systematic workflow ensures a robust comparison of fluorescent probes.
Concluding Remarks
While Thioflavin T remains a widely used and cost-effective probe for the detection of amyloid fibrils, its broad-spectrum binding to β-sheet structures can sometimes lead to non-specific signals. K114 offers higher specificity for amyloid fibrils and its pH-dependent fluorescence provides an additional parameter for experimental control.
The novel compound, this compound, presents an intriguing candidate for an amyloid probe. The presence of the bipyridine core, a known metal chelator, could offer a dual-functionality by not only detecting Aβ aggregates but also potentially modulating metal-induced aggregation, a factor implicated in Alzheimer's disease pathology. Further research is warranted to synthesize and characterize the photophysical and Aβ-binding properties of this promising molecule to fully assess its potential in neurodegenerative disease research.
References
Safety Operating Guide
Proper Disposal of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2][3] Avoid contact with skin and eyes, and do not ingest the compound.[1][2][3] In case of accidental contact, wash the affected area thoroughly with soap and water.[2][3]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing of incompatible substances.[4][5] Halogenated and non-halogenated solvent wastes should be collected separately.[5]
-
Keep acidic and basic waste streams separate.[4]
2. Waste Collection and Containerization:
-
Collect waste in a designated, properly labeled, and compatible container.[4][5][6] Plastic containers are often preferred.[6]
-
The container must be in good condition, with a secure, tightly closing lid to prevent leaks or spills.[4][5]
-
Ensure the container is made of a material that will not react with the chemical waste.[4]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the date when the waste was first added to the container.[6]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][6]
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
Store incompatible wastes separately within the SAA to prevent violent reactions or the release of toxic fumes.[4] For instance, keep acids away from bases, and oxidizing agents away from organic compounds.[4]
5. Disposal Request:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][2][3][7]
Key Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | Not readily available | - |
| Primary Hazard | Assumed to be toxic if swallowed or in contact with skin, based on similar compounds. May cause skin and eye irritation. | |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat. | [1][2][3] |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | [6] |
| Spill Cleanup | Sweep up solid material, avoiding dust formation, and place in a suitable container for disposal. | [1] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Essential Safety and Handling Guide for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for structurally similar compounds, including other bipyridine derivatives. It is imperative to handle this chemical with caution and to consult with a qualified safety professional for a comprehensive risk assessment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Face Shield | To be used in addition to goggles when there is a splash hazard. | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5] |
| Lab Coat/Gown | Fire/flame resistant and impervious clothing.[4][6] | |
| Coveralls | Disposable chemical-resistant coveralls for extensive handling.[7] | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level particulate respirator is recommended, especially when handling the solid form where dust may be generated.[8] In areas with high concentrations or potential for vapor, a full-face respirator or a powered air-purifying respirator (PAPR) should be considered.[4][8] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.[10]
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood to minimize inhalation of dust particles. Use non-sparking tools.[4][6]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6][11] Do not breathe dust, fumes, or vapors.[6][9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands and face thoroughly after handling the substance.[2][9]
First Aid Measures
Immediate medical attention is required for any exposure.[3][11]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[4][6][11] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[2][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6] Seek immediate medical attention. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4][6] Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4][6] Never give anything by mouth to an unconscious person.[4][6] Call a physician or poison control center immediately.[4][6][11] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[9][11] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Chemical: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][6] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[4][6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4][6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4][6]
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | C12H12N2O2 | CID 11160239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. What personal protective equipment is needed when handling DMDPB CAS? - Blog [china-zhufengchem.com]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
